molecular formula C9H8N4O B2713528 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-13-5

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2713528
CAS No.: 125620-13-5
M. Wt: 188.19
InChI Key: QRBRBXFYBWGBPP-UHFFFAOYSA-N
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Description

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRBXFYBWGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone CAS 125620-13-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-[4-(1H-Tetrazol-1-yl)phenyl]ethanone

Properties, Synthesis, and Medicinal Utility [1][2]

Executive Summary

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (CAS 125620-13-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and materials science. Defined by the presence of a 1-substituted tetrazole ring attached to a para-acetylphenyl core, this compound serves as a critical intermediate for synthesizing bio-active hydrazones, Schiff bases, and coordination complexes. Its structural significance lies in the tetrazole moiety, which acts as a metabolically stable bioisostere for carboxylic acids, enhancing the lipophilicity and pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery.

Chemical Identity & Structural Analysis

Property Data
CAS Registry Number 125620-13-5
IUPAC Name 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone
Synonyms 4'-(1H-tetrazol-1-yl)acetophenone; 1-(4-Acetylphenyl)-1H-tetrazole
Molecular Formula C₉H₈N₄O
Molecular Weight 188.19 g/mol
SMILES CC(=O)C1=CC=C(C=C1)N2N=NN=C2
InChI Key QRBRBXFYBWGBPP-UHFFFAOYSA-N

Structural Insight: The molecule features a 1,4-disubstituted benzene ring.[3] The electron-withdrawing acetyl group at the para-position increases the acidity of the tetrazole proton (in the 5-position of the ring) and influences the electronic distribution across the aromatic system. Unlike 5-substituted tetrazoles which are acidic (pKa ~4.5-5), the 1-substituted tetrazole ring is generally neutral but can participate in hydrogen bonding and metal coordination via the N2, N3, and N4 atoms.

Physicochemical Properties

The following data represents consensus values from experimental synthesis reports.

Parameter Value / Description Notes
Appearance White to pale yellow solidCrystalline powder form is typical.
Melting Point 173 – 177 °CSharp melting range indicates high crystallinity.
Solubility Soluble in DMSO, DMF, hot Ethanol.Limited solubility in water and non-polar solvents (Hexane).
IR Spectrum 3140–3180 cm⁻¹ (Tetrazole C-H)1680–1695 cm⁻¹ (C=O Ketone)1622 cm⁻¹ (C=N)Characteristic tetrazole C-H stretch is distinct from aromatic C-H.

Spectroscopic Characterization (¹H NMR): The proton NMR spectrum is diagnostic. The chemical shift of the tetrazole proton (H-5) is highly solvent-dependent due to its acidic character and hydrogen-bonding capability.

  • Solvent: DMSO-d₆ (400 MHz)

    • δ 9.80 - 10.05 ppm (s, 1H): Tetrazole C-H (Deshielded).

    • δ 8.15 - 8.25 ppm (d, 2H): Aromatic protons ortho to tetrazole.

    • δ 7.95 - 8.10 ppm (d, 2H): Aromatic protons ortho to ketone.

    • δ 2.65 ppm (s, 3H): Methyl group of acetyl moiety.

  • Solvent: CDCl₃ (400 MHz)

    • δ 8.90 - 9.00 ppm (s, 1H): Tetrazole C-H (Shift moves upfield compared to DMSO).

    • δ 2.76 ppm (s, 3H): Methyl group.

Synthetic Pathways

The most robust route for synthesizing 1-substituted tetrazoles is the heterocyclization of primary amines using triethyl orthoformate and sodium azide. This "one-pot" transformation avoids the isolation of unstable intermediates.

Protocol: Heterocyclization of 4-Aminoacetophenone

Reagents:

  • 4-Aminoacetophenone (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.2 – 2.0 equiv)

  • Sodium Azide (NaN₃) (1.2 – 1.5 equiv)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) is the classic medium. Alternatively, heterogeneous catalysts like Fe₃O₄@SiO₂-sulfonic acid or TBAF can be used for "greener" profiles.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminoacetophenone in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add triethyl orthoformate and sodium azide to the solution.

  • Cyclization: Heat the reaction mixture to 70–100 °C for 3–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The spot for the starting amine will disappear, and a new, more polar spot will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction contents into crushed ice/water with vigorous stirring.

    • The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash copiously with cold water to remove excess acid and azide. Recrystallize from Ethanol or Ethyl Acetate/Hexane to obtain pure crystals (Yield: 85–95%).

Reaction Mechanism Visualization

The reaction proceeds through an in situ formation of an imidate intermediate, followed by nucleophilic attack by the azide anion and subsequent electrocyclic ring closure.

SynthesisMechanism Amine 4-Aminoacetophenone (Starting Material) Imidate Ethyl Imidate (Intermediate) Amine->Imidate + TEOF - EtOH Ortho Triethyl Orthoformate (Cyclization Agent) Ortho->Imidate Reactant Product 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (Final Product) Imidate->Product + NaN3 / AcOH Cyclization (- EtOH) Azide Sodium Azide (N3 Source) Azide->Product Reactant

Caption: One-pot heterocyclization pathway via imidate intermediate formation.

Applications in Drug Discovery & Research

Bioisosterism

The tetrazole ring is a classic non-classical bioisostere for the carboxylic acid group (-COOH) and the amide bond.

  • Metabolic Stability: Unlike carboxylic acids, tetrazoles are resistant to many metabolic oxidations and glucuronidation, prolonging the drug's half-life.

  • Lipophilicity: 1-substituted tetrazoles are generally more lipophilic than their carboxylate counterparts, improving membrane permeability and blood-brain barrier (BBB) penetration.

Synthetic Intermediate

The acetyl group at the para-position makes CAS 125620-13-5 a versatile scaffold for further derivatization:

  • Schiff Bases/Hydrazones: Reaction with hydrazines yields hydrazone derivatives which have demonstrated potent antibacterial (e.g., against S. aureus, E. coli) and antifungal activity.

  • Chalcones: Claisen-Schmidt condensation with aromatic aldehydes produces chalcones bearing the tetrazole moiety, investigated for anti-inflammatory and anticancer properties.

Coordination Chemistry

The nitrogen atoms in the tetrazole ring (specifically N4) act as effective ligands for transition metals (Cu, Zn, Ag), forming Metal-Organic Frameworks (MOFs) or discrete coordination complexes used in catalysis and energetic materials research.

Applications Core 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Bio Bioisostere (Carboxylic Acid Replacement) Core->Bio Inter Synthetic Intermediate Core->Inter Mat Materials Science Core->Mat PK Improved Pharmacokinetics (Metabolic Stability) Bio->PK Hydra Hydrazones/Schiff Bases (Antimicrobial Agents) Inter->Hydra MOF Metal-Organic Frameworks (Ligand for Cu/Zn) Mat->MOF

Caption: Functional utility map of the 1-phenyl-tetrazole scaffold in research.

Safety & Handling

While aryl tetrazoles are generally more stable than their alkyl counterparts or non-aromatic azides, strict safety protocols are required.

  • Explosive Potential: Tetrazoles are high-nitrogen compounds. Although 1-aryl tetrazoles are not typically classified as primary explosives, they can decompose violently at high temperatures (>200°C) or under shock. Do not heat above 180°C.

  • Azide Residues: Synthesis involves Sodium Azide, which is acutely toxic and can form explosive metal azides (with Cu, Pb) in drains. Quench all reaction waste with bleach (sodium hypochlorite) or nitrous acid before disposal.

  • Toxicology: Specific toxicology data for CAS 125620-13-5 is limited. Treat as a potential irritant and toxic by inhalation/ingestion. Use full PPE (gloves, goggles, fume hood).

References

  • Synthesis & Properties: Khalili, B., Mahmoodi, N., & Afrand, H. (2019).[4] Efficient synthesis of 1-Aryl-1H-tetrazols in presence of ZrOCl2.8H2O and quantum chemical study of the products using DFT. Applied Chemistry Today, 14(52), 199-216.[4] Link

  • Spectral Data Confirmation: Royal Society of Chemistry (RSC).[5] (2014).[5] Supplementary Information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. RSC Advances. Link

  • Medicinal Applications: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.
  • Mechanism of Formation: Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006).[6] One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles from Amines, Triethyl Orthoformate, and Sodium Azide.[1][4][5][7][8] European Journal of Organic Chemistry, 2006(12), 2723-2726. Link

  • General Tetrazole Reviews: Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.

Sources

structure-activity relationship of tetrazolyl acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Tetrazolyl Acetophenone Derivatives as Anticancer Agents

Introduction: The Convergence of Privileged Scaffolds in Oncology

In the landscape of medicinal chemistry, the pursuit of novel anticancer agents is relentless. Success often hinges on the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with a wide range of biological targets. This guide focuses on the synergy between two such scaffolds: the acetophenone core and the tetrazole ring.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has garnered immense attention in drug discovery.[1] Its prominence stems from its role as a bioisostere of the carboxylic acid group.[2][3] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to engage in hydrogen bonding, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] When hybridized with other pharmacophores, the tetrazole moiety is a key component in the rational design of drugs with high efficiency.[2][3] The acetophenone framework provides a versatile and readily modifiable platform for synthetic elaboration, allowing for systematic exploration of the chemical space to optimize biological activity.

This guide provides a deep dive into the structure-activity relationship (SAR) of tetrazolyl acetophenone derivatives, using their anticancer properties as a central case study. We will dissect the synthetic rationale, explore how specific structural modifications influence cytotoxicity, provide detailed experimental protocols for both synthesis and biological evaluation, and present a framework for future lead optimization.

Core Synthesis Strategy: From Nitrile to Bioactive Hybrid

The construction of the target molecules typically follows a multi-step synthetic pathway that culminates in the formation of a complex hybrid structure. The foundational step involves the creation of the tetrazole ring itself, most commonly through a [3+2] cycloaddition reaction between an organic nitrile and an azide source, such as sodium azide.[4][5][6] This approach is robust, versatile, and can be catalyzed by various reagents to improve efficiency.[7][8][9]

The following workflow illustrates a proven pathway for synthesizing a library of tetrazole-isoxazole hybrids, which incorporate the core tetrazolyl acetophenone structure within their chalcone intermediates. This strategy allows for the systematic introduction of diversity at a key position, enabling a thorough investigation of the SAR.[10]

G A Benzonitrile B 5-Phenyl-1H-tetrazole (1) A->B C 5-Phenyl-1-acetyl-tetrazole (2) (Acetophenone Surrogate) B->C E Tetrazolyl Chalcones (3a-h) C->E D Substituted Aromatic Aldehydes D->E F Target Tetrazole-Isoxazole Hybrids (4a-h) E->F NH2OH·HCl, KOH Ethanol, Reflux

Caption: General synthetic workflow for tetrazole-isoxazole hybrids.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of these compounds is critically dependent on the nature and position of substituents on the aromatic rings. A study by Bhaskar and Mohite provides a clear example of this relationship by evaluating a series of tetrazolyl chalcones and their corresponding isoxazole derivatives against the National Cancer Institute's panel of 60 human tumor cell lines.[10][11]

The data reveals that the introduction of specific substituents on the phenyl ring derived from the aldehyde leads to significant variations in anticancer activity. The most potent compounds demonstrated broad-spectrum activity, while others showed remarkable selectivity for specific cancer types.

Quantitative Analysis of Cytotoxicity

The following table summarizes the growth percentage data for selected compounds against the most sensitive cancer cell lines. A lower growth percentage indicates higher cytotoxic activity, with negative values signifying cell kill.

Compound IDSubstituent (R)Most Sensitive Cell LineCancer TypeGrowth %
3b 4-Chloro (Chalcone)SK-OV-3Ovarian-29.69
3d 4-Nitro (Chalcone)UO-31Renal-28.61
4b 4-Chloro (Isoxazole)SNB-75CNS-20.59
4c 4-Methoxy (Isoxazole)OVCAR-4Ovarian-17.68
4d 4-Nitro (Isoxazole)SNB-75CNS21.11
4f 2,4-Dichloro (Isoxazole)OVCAR-3Ovarian-23.46

Data sourced from Bhaskar & Mohite, 2010.[10]

Key SAR Insights:
  • Role of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the phenyl ring consistently enhances cytotoxic activity. Compound 3b (4-Chloro) and 3d (4-Nitro) were among the most active chalcones.[10] This suggests that electronic effects play a crucial role in the mechanism of action, possibly by modulating the reactivity of the chalcone's α,β-unsaturated ketone system, a known Michael acceptor that can interact with biological nucleophiles.

  • Impact of Heterocyclic Core: Cyclization of the chalcones into the final isoxazole derivatives (series 4a-h ) often modulates the activity profile. For instance, while the 4-nitro chalcone (3d ) was highly active, the corresponding isoxazole (4d ) showed significantly reduced potency. Conversely, the 2,4-dichloro isoxazole (4f ) was one of the most potent compounds in the entire series, indicating that the isoxazole ring itself is a key pharmacophoric element and that its combination with specific substituents is critical.[10]

  • Positional Importance: The substitution pattern is crucial. The activity of compounds with substituents at the para (4-position) and di-substituted (e.g., 2,4-dichloro) positions highlights the specific spatial and electronic requirements of the target interaction site.

G cluster_core cluster_sar Key SAR Observations Core Tetrazolyl Acetophenone Core A Modification Site (R-group on Phenyl Ring) Core->A Systematic Modification D Final Heterocycle (e.g., Isoxazole) Modulates Potency & Selectivity Core->D Structural Transformation B Electron-Withdrawing Groups (e.g., -Cl, -NO2) Lead to Increased Activity A->B Observation 1 C Electron-Donating Groups (e.g., -OCH3) Show Variable Activity A->C Observation 2 G A 1. Cell Seeding Seed 5,000-10,000 cells/well in a 96-well plate. B 2. Incubation (24h) Allow cells to attach and grow at 37°C, 5% CO2. A->B C 3. Compound Treatment Add serial dilutions of tetrazole derivatives. B->C D 4. Exposure (48h) Incubate cells with compounds. C->D E 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT to each well. D->E F 6. Formazan Formation (4h) Incubate in the dark. Viable cells convert yellow MTT to purple formazan. E->F G 7. Solubilization Remove media, add 100 µL DMSO to dissolve formazan crystals. F->G H 8. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. G->H

Sources

The 1-Substituted Tetrazole: A Modern Pharmacophore for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1-substituted tetrazole moiety has emerged as a cornerstone in modern medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for the carboxylic acid group. This strategic substitution often imparts superior metabolic stability, enhanced lipophilicity, and favorable pharmacokinetic profiles, making it a highly attractive pharmacophore in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the 1-substituted tetrazole, delving into its fundamental physicochemical properties, key synthetic strategies with detailed experimental protocols, and its impact on drug metabolism and safety. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the requisite knowledge to effectively leverage this privileged scaffold in their therapeutic design endeavors.

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has garnered significant attention in pharmaceutical sciences.[3] While various isomers exist, the 1-substituted and 5-substituted tetrazoles are of paramount importance in drug design.[3] The 1-substituted tetrazole, in particular, has seen a surge in application due to its unique combination of electronic and steric properties that allow it to mimic the carboxylic acid functionality while offering a distinct and often advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] More than 20 FDA-approved drugs feature a tetrazole moiety, a testament to its clinical significance and therapeutic value.[4]

The 1-Substituted Tetrazole as a Carboxylic Acid Bioisostere

The concept of bioisosterism, the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity, is a fundamental strategy in drug design. The 1-substituted tetrazole serves as a non-classical bioisostere of the carboxylic acid group, a substitution that can profoundly influence a molecule's druglikeness.[1][4]

Physicochemical Properties: A Comparative Analysis

The efficacy of the tetrazole ring as a carboxylic acid mimic stems from its comparable acidity and planar structure.[4] However, the subtle differences in their physicochemical properties are what make this substitution so powerful.

  • Acidity (pKa): The pKa of a 1-substituted-1H-tetrazole is influenced by the nature of the substituent at the 1-position. Generally, their pKa values are in a similar range to carboxylic acids, allowing them to exist in an ionized state at physiological pH.[3][5] This is crucial for maintaining interactions with biological targets that rely on an acidic proton. The acidity of the parent 1H-tetrazole is approximately 4.9.[6]

  • Lipophilicity (LogP): A key advantage of the tetrazole moiety is its increased lipophilicity compared to the corresponding carboxylic acid.[1] This can lead to improved membrane permeability and oral bioavailability. However, it's important to note that the increased lipophilicity doesn't always directly translate to better permeability due to the tetrazole's ability to form strong hydrogen bonds with water, which can increase the energy required for desolvation.[2]

  • Metabolic Stability: 1-Substituted tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids, such as β-oxidation and conjugation reactions (e.g., glucuronidation).[1][4] This enhanced metabolic stability often results in a longer plasma half-life and improved pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and 1-Substituted Tetrazoles

PropertyCarboxylic Acid1-Substituted TetrazoleRationale for Impact in Drug Design
Acidity (pKa) ~4.2–4.5~4.5–4.9 (substituent dependent)Similar acidity allows for mimicry of key ionic interactions with biological targets.[2][3]
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and oral absorption.[1]
Metabolic Stability Susceptible to Phase II conjugationGenerally resistant to common metabolic pathwaysImproved metabolic stability leads to longer half-life and better pharmacokinetic profiles.[4]
Hydrogen Bonding Strong H-bond acceptor and donorStrong H-bond acceptor and donorCapable of mimicking the hydrogen bonding interactions of carboxylic acids.[2]
Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural and electronic similarities between a carboxylic acid and a 1-substituted tetrazole, highlighting their comparable ability to engage in key interactions with a biological target.

Caption: Bioisosteric relationship between a carboxylic acid and a 1-substituted tetrazole.

Synthetic Strategies for 1-Substituted Tetrazoles

Several robust synthetic methodologies have been developed for the preparation of 1-substituted tetrazoles. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.

Synthesis from Primary Amines, Orthoesters, and Sodium Azide

This is one of the most common and versatile methods for the synthesis of 1-substituted-1H-tetrazoles.[7] The reaction proceeds via the heterocyclization of a primary amine with an orthoester (commonly triethyl orthoformate) and sodium azide in the presence of an acid catalyst, such as acetic acid.

Experimental Protocol: Synthesis of 1-Aryl-1H-tetrazoles

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the primary aniline (1.0 equiv), sodium azide (1.2-1.5 equiv), and triethyl orthoformate (2.0-3.0 equiv).

  • Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Causality Behind Experimental Choices:

  • Excess Orthoester: An excess of the orthoester is used to drive the reaction towards product formation and to act as a dehydrating agent.

  • Acetic Acid: Serves as a proton source to activate the orthoester and facilitate the cyclization, while also being a suitable solvent for the reactants.

  • Aqueous Work-up: The acidic product is insoluble in water, allowing for its precipitation and easy isolation from the water-soluble byproducts and excess reagents.

G Start Primary Amine + Triethyl Orthoformate + Sodium Azide Reaction Acetic Acid Heat (80-100 °C) Start->Reaction Workup Aqueous Work-up (Precipitation) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1-Substituted Tetrazole Purification->Product G Start Aldehyde + Amine + Isocyanide + TMSN₃ Reaction Methanol Room Temperature Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,5-Disubstituted Tetrazole Purification->Product

Sources

A Technical Guide to the Biological Activity of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tetrazole ring is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties and its ability to act as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This guide focuses on a specific, versatile scaffold: 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. The inherent reactivity of the ethanone group provides a strategic entry point for the synthesis of a diverse library of analogs. We will explore the synthetic pathways used to generate these derivatives and delve into their significant biological activities, with a primary focus on antimicrobial, anticancer, and anti-inflammatory applications. By synthesizing data from numerous studies, this document provides a comprehensive overview of structure-activity relationships (SAR) and outlines key experimental protocols, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to the Tetrazole Scaffold

The Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[4] This nitrogen-rich structure confers several properties that are highly advantageous in drug design. With a pKa of approximately 4.9, the 1H-tetrazole ring is acidic, comparable to carboxylic acids, allowing it to engage in similar ionic interactions with biological targets.[4][5] However, it offers superior metabolic stability and increased lipophilicity compared to its carboxylic acid counterpart, which can significantly improve pharmacokinetic profiles.[2] These attributes have led to the incorporation of the tetrazole scaffold into numerous FDA-approved drugs for treating a wide range of conditions, including hypertension, allergies, and infections.[3][4]

The 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Core

The core structure, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, serves as a foundational building block for creating extensive chemical libraries.[6][7] It consists of three key components:

  • A 1-substituted Phenyl Ring: This provides a rigid scaffold and a site for introducing substituents to modulate electronic and steric properties.

  • An Ethanone Group: The acetyl moiety (-COCH₃) is a versatile chemical handle, readily participating in reactions such as condensations to build more complex molecular architectures.

  • A 1H-Tetrazole Ring: This group acts as a potent pharmacophore, contributing to target binding and enhancing the drug-like properties of the molecule.

The strategic combination of these features makes this scaffold an exceptional starting point for exploring diverse biological activities.

Synthetic Strategies for Analog Development

The generation of analogs from the 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone core primarily leverages the reactivity of the ethanone group. A common and effective strategy is the Claisen-Schmidt condensation reaction with various aromatic aldehydes. This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone, which is a key intermediate for further cyclization reactions.

For instance, reacting these chalcone intermediates with reagents like urea or thiourea can yield pyrimidine derivatives, while reaction with hydrazine hydrate produces pyrazoline analogs.[2][8][9] This modular approach allows for the systematic variation of multiple substituents, facilitating comprehensive SAR studies.

G cluster_synthesis Analog Synthesis cluster_evaluation Evaluation Pipeline Core 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Core->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Aromatic Aldehydes Aldehyde->Chalcone Analogs Diverse Analogs (Pyrimidines, Pyrazolines, etc.) Chalcone->Analogs Reagents Cyclizing Reagents (e.g., Urea, Hydrazine) Reagents->Analogs Cyclization Characterization Structural Characterization (NMR, MS, IR) Analogs->Characterization Screening Biological Screening (In Vitro / In Vivo) Characterization->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

General workflow for analog synthesis and evaluation.
Experimental Protocol 1: General Synthesis of Chalcone Analogs

This protocol describes a typical Claisen-Schmidt condensation to form chalcone intermediates from the core scaffold.

  • Solubilization: Dissolve 1 equivalent of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone and 1.1 equivalents of a selected substituted aromatic aldehyde in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation: The resulting solid precipitate (the chalcone) is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone analog.

Key Biological Activities and Mechanisms of Action

Analogs derived from the 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone scaffold have demonstrated a wide spectrum of potent biological activities.

Antimicrobial Activity

The tetrazole moiety is a well-established pharmacophore in antimicrobial drug discovery.[1] Hybrids incorporating this scaffold often exhibit broad-spectrum activity.

  • Antibacterial Properties: Many tetrazole derivatives show significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][11] Some analogs achieve their effect by inhibiting essential bacterial enzymes. For example, studies on related tetrazole-imide hybrids have identified DNA gyrase and topoisomerase IV as key targets, disrupting bacterial DNA replication and leading to cell death.[12] The introduction of halogen substituents, such as chlorine or bromine, on the phenyl ring has been shown to enhance antibacterial potency.[12]

  • Antifungal Properties: These compounds have also been evaluated for their efficacy against fungal pathogens like Candida albicans and Aspergillus niger.[8][9][13] The mechanism often involves the inhibition of crucial fungal enzymes, such as sterol 14-α demethylase (CYP51), which is vital for fungal cell membrane integrity.[13]

G Compound Tetrazole Analog Gyrase Bacterial DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibition DNA Relaxed DNA Gyrase->DNA Supercoiled Supercoiled DNA Gyrase->Supercoiled DNA->Supercoiled Gyrase Action Replication DNA Replication & Repair Disrupted

Inhibition of bacterial DNA gyrase by tetrazole analogs.
Compound Scaffold Modification Target Organism MIC (µg/mL) Reference
Imide-Tetrazole Hybrid4,5,6,7-tetramethyl + o-Cl-phenylS. aureus (clinical)0.8[12]
Imide-Tetrazole Hybrid4,5,6,7-tetramethyl + o-Br-phenylS. epidermidis (clinical)0.8[12]
Tetrazole-PyrimidineThiophene substituentS. aureusNot specified, "significant"[8]
5-thio-substituted TetrazoleVaried substituentsE. coli, B. subtilisModerate activity[14]

Table 1: Representative antimicrobial activities of tetrazole-based analogs. MIC (Minimum Inhibitory Concentration) is a standard measure of potency.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.[14]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anticancer Activity

The structural versatility of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone analogs makes them promising candidates for anticancer drug development.

  • Cytotoxicity and Cell Line Screening: Analogs have been screened against various cancer cell lines, including those from the National Cancer Institute's 60-cell line panel (NCI-60).[10] For example, 1-benzyloxy-5-phenyltetrazole derivatives have shown potent activity against androgen receptor-dependent prostate cancer cells (22Rv1) with IC₅₀ values below 50 nM.[15]

  • Mechanisms of Action: The anticancer effects are mediated through diverse mechanisms. One critical area is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for multidrug resistance (MDR) in cancer.[16] Phenyltetrazole derivatives have been identified as inhibitors of ABCG2, potentially resensitizing resistant cancer cells to conventional chemotherapy.[16] Other mechanisms include the modulation of key signaling pathways and inhibition of enzymes crucial for tumor growth.

Compound Series Target Cell Line Key Finding IC₅₀ (nM) Reference
1-Benzyloxy-5-phenyltetrazoles22Rv1 (Prostate Cancer)High potency and selectivity< 50[15]
Phenyltetrazole DerivativesMDCK BCRP II (Breast Cancer)ABCG2 InhibitionVaries[16]
Isoxazolyl-phenyl-tetrazolesNCI-60 PanelBroad-spectrum screeningNot specified[10]
Tetrazole-Piperazine SulfonamidesSiHA, MDA-MB-235, PANC-1In vitro cytotoxicityVaries[17]

Table 2: Summary of anticancer activities of selected tetrazole analog series. IC₅₀ (half-maximal inhibitory concentration) indicates the concentration needed to inhibit cell growth by 50%.

Experimental Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines based on the measurement of cellular protein content.

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a fixed period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization: Wash away the unbound dye and air dry. Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at approximately 515 nm using a microplate reader. The results are used to calculate the IC₅₀ value.[17]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and tetrazole derivatives have shown significant potential as anti-inflammatory agents.[18][19]

  • Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. Some tetrazole-containing compounds have been designed as selective COX-2 inhibitors.[18] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • In Vivo Efficacy: The anti-inflammatory effects of these analogs are often confirmed in animal models. The carrageenan-induced rat paw edema model is a standard acute inflammation test where the compound's ability to reduce swelling is measured against a control.[11][14] Some tetrazole derivatives have demonstrated potency comparable to or greater than standard drugs like phenylbutazone or ibuprofen.[11][14]

Compound Series Assay Model Key Result Reference
Pyridine-Tetrazole HybridsCOX-2/COX-1 InhibitionHigh COX-2 selectivity (SI > 2.0)[18]
Dihydro-pyrazolyl-tetrazolesCarrageenan-induced paw edemaPotent activity, comparable to ibuprofen[14]
Substituted TetrazolesCarrageenan-induced paw edemaPromising activity vs. phenylbutazone[11]
Benzisothiazolyl-tetrazolesMultiple assaysHigh antipyretic activity[19]

Table 3: Summary of anti-inflammatory activities of selected tetrazole analog series.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone scaffold has yielded crucial insights into the structural requirements for biological activity.

  • Impact of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence potency. For antimicrobial activity, the introduction of electron-withdrawing groups, particularly halogens (Cl, Br) at the ortho or para positions, often enhances efficacy.[12] For anti-inflammatory activity, groups like methoxy (-OCH₃) have also been associated with improved performance.[9]

  • Role of the Ethanone-Derived Moiety: The conversion of the ethanone group into larger heterocyclic systems is a key determinant of the biological profile.

    • Pyrazolines/Pyrazoles: Incorporating a pyrazoline ring often imparts strong anti-inflammatory and antioxidant properties.[2][9]

    • Pyrimidines: The formation of pyrimidine rings via chalcone intermediates has been a successful strategy for developing potent antimicrobial agents.[8]

  • Overall Molecular Shape: For targets with constrained binding pockets, such as certain enzymes, the overall 3D shape of the molecule is critical. While electronic modifications are important, maintaining an optimal conformation for binding is paramount for achieving high potency.[20]

G cluster_phenyl Phenyl Ring (Position R1) cluster_ethanone Ethanone Moiety (Position R2) cluster_activity Resulting Biological Activity Core Core Scaffold: 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Phenyl_EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Core->Phenyl_EWG Phenyl_EDG Electron-Donating Groups (e.g., -OCH3) Core->Phenyl_EDG Eth_Chalcone Chalcone Formation Core->Eth_Chalcone Activity_Antimicrobial Enhanced Antimicrobial Activity Phenyl_EWG->Activity_Antimicrobial Activity_Antiinflammatory Enhanced Anti-inflammatory Activity Phenyl_EDG->Activity_Antiinflammatory Eth_Heterocycle Further Cyclization (Pyrazoline, Pyrimidine) Eth_Chalcone->Eth_Heterocycle Eth_Heterocycle->Activity_Antimicrobial Eth_Heterocycle->Activity_Antiinflammatory

Key structure-activity relationships for the scaffold.

Conclusion and Future Perspectives

The 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of analogs with a wide range of biological activities, most notably antimicrobial, anticancer, and anti-inflammatory effects.

Future research should focus on several key areas:

  • Lead Optimization: Promising hits from initial screenings require further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • In Vivo Efficacy and Toxicology: Compounds with strong in vitro data must be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

  • Exploration of New Targets: The structural diversity achievable from this scaffold suggests it may have utility against other therapeutic targets. Broader screening initiatives could uncover novel activities in areas such as neurodegenerative diseases, viral infections, or metabolic disorders.

By continuing to explore the rich chemistry and biology of these tetrazole derivatives, the scientific community can unlock new avenues for treating some of the most challenging human diseases.

References

  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. PMC.
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. MDPI.
  • [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. PubMed.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. MDPI.
  • 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. PubMed.
  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PMC.
  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. IOSR Journal of Pharmacy.
  • Synthesis, characterization and antimicrobial activity of novel tetrazoles clubbed with pyrimidine. Journal of Pharmaceutical and Biological Sciences.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Insight into structural features of phenyltetrazole derivatives as ABCG2 inhibitors for the treatment of multidrug resistance in cancer. Taylor & Francis Online.
  • Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. ResearchGate.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Synthesis and biological evaluation of novel 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives as potential anticancer agents. ResearchGate.
  • 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. PubChem.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
  • Compound 1-[4-(1H-tetrazol-1-yl)phenyl]ethan-1-one. Chemdiv.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • 1-[4-(1H-Tetrazol-1-yl)phenyl]ethanone. Santa Cruz Biotechnology.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
  • Tetrazoles: Synthesis and Biological Activity. ResearchGate.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC.

Sources

Structural and Functional Divergence: A Guide to 1-Substituted vs. 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and unique electronic properties.[1] However, the distinction between 1-substituted and 5-substituted tetrazole derivatives is often oversimplified. While 5-substituted tetrazoles are classic carboxylic acid bioisosteres (e.g., Losartan), 1-substituted tetrazoles possess fundamentally different electronic signatures, acting as cis-amide mimics with distinct dipole moments and lipophilicity profiles.

This guide dissects the physicochemical, synthetic, and functional divergences between these two regioisomers, providing actionable protocols for their selective synthesis and application in drug design.

Electronic & Structural Architecture

The primary differentiator between these two classes is acidity . This fundamental property dictates their behavior in biological systems and synthetic manipulations.

The Acidity Gap
  • 5-Substituted Tetrazoles (Class A): These are acidic (pKa ~4.5–5.0), comparable to carboxylic acids. The N-H proton is labile due to the resonance stabilization of the resulting tetrazolate anion, which delocalizes the negative charge over four nitrogen atoms. At physiological pH (7.4), they exist primarily as anions .

  • 1-Substituted Tetrazoles (Class B): These are neutral or very weakly basic. The proton at the C5 position (in 1-substituted-1H-tetrazoles) is not acidic under physiological conditions (pKa > 20). It requires strong bases (e.g.,

    
    -BuLi) for deprotonation.
    
Dipole Moments & Lipophilicity

The vector sum of the dipole moments differs significantly.

  • 1-Substituted: Exhibits a high dipole moment (~5.0–5.5 D) due to the alignment of the lone pairs on the nitrogen atoms.

  • 5-Substituted: In their unionized form, they have lower dipole moments, but their ionized (anionic) form dominates in vivo, creating a highly polar, solvated species that resists passive diffusion across membranes unless masked (prodrugs).

Table 1: Physicochemical Comparison
Feature5-Substituted Tetrazole (

)
1-Substituted Tetrazole (

)
Primary Bioisostere Carboxylic Acid (

)
Cis-Amide Bond (

)
Acidity (pKa) ~4.5 – 5.0 (Acidic)> 20 (Neutral/Weakly Basic)
Physiological State Anionic (Deprotonated)Neutral
H-Bond Potential Strong Donor (NH) & AcceptorStrong Acceptor (N2, N3, N4)
Metabolic Stability Excellent (often excreted unchanged)Good (susceptible to oxidative degradation)
Lipophilicity (LogP) Low (due to ionization)Moderate to High (tunable by R-group)

Synthetic Pathways & Decision Logic

Choosing the correct synthetic route is critical to avoiding difficult regioisomer separations.

The "Click" Route (5-Substituted)

The standard method involves the [3+2] cycloaddition of an organic nitrile with an azide source.[2]

  • Reagents: Sodium azide (

    
    ) or Trimethylsilyl azide (
    
    
    
    ).
  • Catalysts: Lewis acids like

    
     or 
    
    
    
    are essential to activate the nitrile and prevent the formation of hydrazoic acid (
    
    
    ).
  • Expert Insight: Use

    
     with 
    
    
    
    (tetrabutylammonium fluoride) for sterically hindered nitriles to allow milder conditions.
The Heterocyclization Route (1-Substituted)

Direct synthesis from primary amines is superior to alkylating a tetrazole ring (which yields mixtures).

  • Method: Reaction of a primary amine with triethyl orthoformate and sodium azide.

  • Mechanism: The amine reacts with the orthoester to form an imidate intermediate, which undergoes cyclization with the azide.

The Regioselectivity Trap (Alkylation)

Warning: Alkylating a 5-substituted tetrazole (e.g., with an alkyl halide) typically yields a mixture of 1,5-disubstituted and 2,5-disubstituted products.

  • Thermodynamic Control: The 2,5-isomer is often thermodynamically favored due to reduced steric clash between the 5-substituent and the N-substituent.

  • Kinetic Control: Can sometimes favor the 1,5-isomer but is difficult to predict.

  • Recommendation: If you need a specific isomer, build the ring after placing the substituent (see Diagram 1).

Diagram 1: Synthetic Decision Tree

TetrazoleSynthesis Start Target Molecule Selection Q1 Is the Tetrazole Acidic (NH free)? Start->Q1 RouteA Target: 5-Substituted-1H-Tetrazole (Carboxylate Mimic) Q1->RouteA Yes RouteB Target: N-Substituted Tetrazole (Neutral) Q1->RouteB No Path1 Route 1: [3+2] Cycloaddition Nitrile + Azide (ZnBr2 cat.) RouteA->Path1 Q2 Is the N-substituent at Position 1 or 2? RouteB->Q2 Path2 Route 2: Heterocyclization Amine + Orthoester + NaN3 Q2->Path2 Position 1 Path3 Route 3: Alkylation of 5-Sub Tetrazole (RISK: Mixture of N1/N2 isomers) Q2->Path3 Position 2 (or 1) Result1 Pure 5-Substituted Product Path1->Result1 Result2 Pure 1-Substituted Product Path2->Result2 Result3 Mixture: Requires HPLC Separation Path3->Result3

Caption: Decision logic for selecting the optimal synthetic pathway to avoid regioselectivity issues.

Experimental Protocols

Protocol A: Synthesis of 5-Phenyl-1H-tetrazole (Sharpless Method)

Best for: Creating carboxylic acid bioisosteres.

  • Setup: In a 100 mL round-bottom flask, dissolve benzonitrile (10 mmol, 1.03 g) in 20 mL of DMF.

  • Reagents: Add Sodium Azide (

    
    , 15 mmol, 0.98 g) and Zinc Bromide (
    
    
    
    , 10 mmol, 2.25 g).
    • Note:

      
       acts as a Lewis acid to activate the nitrile.
      
  • Reaction: Reflux at 110°C for 24 hours. Monitor by TLC (disappearance of nitrile).

  • Workup: Cool to room temperature. Add 30 mL of 1N HCl (vigorous gas evolution of

    
     may occur—perform in fume hood). The product usually precipitates as a white solid.
    
  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically 85–95%.

Protocol B: Synthesis of 1-Benzyl-1H-tetrazole (Heterocyclization)

Best for: Creating cis-amide mimics without N2-isomer contamination.

  • Setup: In a 50 mL flask, combine benzylamine (10 mmol, 1.07 g), triethyl orthoformate (15 mmol, 2.22 g), and Sodium Azide (

    
    , 15 mmol, 0.98 g) in glacial acetic acid (10 mL).
    
  • Reaction: Heat to 80°C for 4–6 hours.

  • Mechanism: The amine condenses with the orthoformate to form an imidate, which is then trapped by the azide to close the ring.

  • Workup: Concentrate the solvent under reduced pressure. Dilute with water and extract with ethyl acetate. Wash with saturated

    
     to remove acetic acid.
    
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).

  • Yield: Typically 70–80%.

Medicinal Chemistry Applications: Bioisosterism

The structural utility of tetrazoles lies in their ability to mimic biological functional groups while improving pharmacokinetic properties.

5-Substituted: The Carboxylate Mimic

The tetrazolate anion has a planar structure with negative charge delocalized over the four nitrogen atoms. This mimics the carboxylate anion (


) in size and charge distribution but offers:
  • Higher Lipophilicity: The tetrazolate anion is ~10x more lipophilic than a carboxylate, improving membrane permeability.[3]

  • Metabolic Resistance: It is not a substrate for glucuronidation or

    
    -oxidation.
    
1,5-Disubstituted: The Cis-Amide Mimic

The 1,5-disubstituted tetrazole locks the geometry of the substituents in a specific orientation that closely resembles the cis-peptide bond.

  • Application: Used in peptidomimetics to freeze a peptide in a bioactive conformation, increasing potency and preventing proteolytic cleavage.

Diagram 2: Bioisosteric Relationships[3][6]

Bioisosteres Carboxyl Carboxylic Acid (-COOH) Tetrazole5 5-Substituted Tetrazole (pKa ~5.0) Carboxyl->Tetrazole5 Bioisosteric Replacement Prop1 Improved Metabolic Stability Higher Lipophilicity Tetrazole5->Prop1 Amide Cis-Amide Bond (-CO-NH-) Tetrazole15 1,5-Disubstituted Tetrazole (Rigid Geometry) Amide->Tetrazole15 Bioisosteric Replacement Prop2 Protease Resistance Conformational Locking Tetrazole15->Prop2

Caption: Functional mapping of tetrazole derivatives to their biological counterparts.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

  • Herr, R. J. (2002).[4] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. Link

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link

  • Popova, E. A., et al. (2019). Tetrazoles via Multicomponent Reactions.[5][6] Chemical Reviews. Link

  • Myznikov, L. V., et al. (2007). Synthesis of 1-substituted tetrazoles from primary amines and triethyl orthoformate. Chemistry of Heterocyclic Compounds. Link

Sources

An In-depth Technical Guide to the Solubility Profile of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. The solubility profile of a compound is a critical determinant of its bioavailability, influences the choice of formulation strategies, and dictates the feasibility of purification processes. It is, in essence, a cornerstone of successful drug development.[1]

This guide provides a comprehensive technical overview of the solubility profile of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, a molecule of interest in medicinal chemistry. We will move beyond a mere listing of data points to explore the underlying physicochemical principles that govern its solubility. This document is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and a field-proven experimental protocol for the empirical determination of solubility.

Molecular Architecture and Its Implications for Solubility

To understand the solubility of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, we must first dissect its molecular structure. The molecule, with the chemical formula C9H8N4O, possesses distinct regions that contribute to its overall physicochemical properties.[2]

  • The Aromatic Core: The central phenyl ring is inherently nonpolar, predisposing the molecule to interactions with nonpolar solvents through van der Waals forces.

  • The Polar Moieties: The molecule features two key polar groups: the ethanone (acetyl) group and the tetrazole ring.

    • The ethanone group introduces a significant dipole moment due to the polarized carbon-oxygen double bond. The oxygen atom can act as a hydrogen bond acceptor.

    • The tetrazole ring is a particularly influential functional group. With four nitrogen atoms, it is highly polar and capable of acting as a hydrogen bond acceptor. The N-H bond in the tetrazole ring also allows it to function as a hydrogen bond donor.[3]

This combination of a nonpolar aromatic core and highly polar functional groups suggests that 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone will exhibit a nuanced solubility profile, with significant solubility in polar solvents and limited solubility in nonpolar solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[4][5] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The solubility of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone in a given organic solvent will be governed by a combination of intermolecular forces:

  • Dispersion Forces: These are weak, transient forces present in all molecules and will be the primary mode of interaction in nonpolar solvents like hexane.

  • Dipole-Dipole Interactions: The permanent dipoles of the ethanone and tetrazole groups will interact favorably with polar aprotic solvents such as acetone and acetonitrile.[4][6]

  • Hydrogen Bonding: The ability of the tetrazole ring to both donate and accept hydrogen bonds is the most significant factor for its solubility in polar protic solvents like methanol and ethanol.[3][6]

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[7][8] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] The principle states that substances with similar HSP values are likely to be miscible. While a full HSP analysis is beyond the scope of this guide, it represents a powerful tool for rational solvent selection and the design of solvent blends for optimized solubility.[7][9]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity, reliability, and reproducibility.[10][11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique.

Materials and Reagents
  • 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (solid, >98% purity)

  • A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone to a series of vials (a visual excess of solid should remain at the end of the experiment).

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and discard the initial portion of the filtrate to saturate the filter material. Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (e.g., 24-72h) prep2->equil settle Settle undissolved solid equil->settle filtrate Filter supernatant (0.22µm) settle->filtrate dilute Dilute filtrate filtrate->dilute analyze Quantify via HPLC/UV-Vis dilute->analyze

Caption: The Shake-Flask Method Workflow for Solubility Determination.

Anticipated Solubility Profile of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Solvent ClassExample SolventPredominant Intermolecular ForcesAnticipated SolubilityRationale
Nonpolar HexaneDispersionVery LowThe high polarity of the ethanone and tetrazole groups is incompatible with the nonpolar nature of hexane.[5]
Aromatic TolueneDispersion, π-π stackingLow to ModerateThe phenyl ring of the solute can interact favorably with toluene, but the polar groups will limit overall solubility.
Halogenated DichloromethaneDipole-Dipole, DispersionModerateDichloromethane's moderate polarity can interact with the solute's dipole moments, offering better solvation than nonpolar solvents.
Polar Aprotic AcetoneDipole-DipoleHighAcetone's strong dipole moment and ability to act as a hydrogen bond acceptor will effectively solvate the polar moieties of the solute.
Polar Aprotic AcetonitrileDipole-DipoleHighSimilar to acetone, acetonitrile's polarity makes it a good solvent for this compound.
Polar Protic EthanolHydrogen Bonding, Dipole-DipoleVery HighEthanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the tetrazole and ethanone groups.[3]
Polar Protic MethanolHydrogen Bonding, Dipole-DipoleVery HighMethanol, being more polar than ethanol, is expected to be an excellent solvent for 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

Interpreting the Molecular Dance: Solute-Solvent Interactions

The predicted solubility profile highlights the critical role of specific molecular interactions. In a solvent like methanol, a network of hydrogen bonds can form between the solvent molecules and the solute, effectively pulling the solute molecules into solution. Conversely, in hexane, the solute molecules would have to disrupt the strong hydrogen bonds between themselves without the benefit of forming new, energetically favorable interactions with the solvent.

G Solute-Solvent Interactions cluster_solute cluster_solvents solute 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone methanol Methanol (Polar Protic) solute->methanol Strong Interaction (H-Bonding, Dipole-Dipole) => High Solubility hexane Hexane (Nonpolar) solute->hexane Weak Interaction (Dispersion Only) => Low Solubility

Caption: Dominant intermolecular forces dictate solubility outcomes.

Conclusion: A Roadmap for Formulation and Beyond

This guide has established a comprehensive framework for understanding and determining the solubility of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. The analysis of its molecular structure predicts a high affinity for polar organic solvents, particularly those capable of hydrogen bonding. The provided shake-flask protocol offers a robust and validated method for obtaining precise, quantitative solubility data. This information is not merely academic; it is critical for guiding downstream activities in the drug development pipeline. Armed with a thorough understanding of this compound's solubility, researchers can make informed decisions regarding solvent selection for synthesis and purification, the design of appropriate formulations for preclinical and clinical studies, and ultimately, can accelerate the path from the laboratory to the clinic.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • StudyPug. (n.d.). Polarity in Chemistry: Understanding Molecular Interactions. Retrieved from [Link]

  • Abbott, S. (n.d.). Practical Solubility - HSP. Professor Steven Abbott. Retrieved from [Link]

  • LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Byju's. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q6A Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Journal of pharmaceutical sciences, 91(2), 437-453. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. Retrieved from [Link]

  • Abbott, S. [Steven Abbott]. (2022, January 15). HSPiP Measuring HSP (New) [Video]. YouTube. Retrieved from [Link]

  • Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST WebBook. Retrieved from [Link]

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Electronic Properties & Synthetic Utility of Tetrazolyl-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and application of tetrazolyl-substituted benzene rings.

A Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The tetrazolyl moiety—specifically the 5-substituted-1H-tetrazole—stands as a cornerstone in modern medicinal chemistry, primarily due to its non-classical bioisosterism with the carboxylic acid group.[1] While structurally distinct, the tetrazole ring mimics the acidity and planar geometry of a carboxylate while offering superior metabolic stability and unique lipophilic characteristics.

This guide provides an in-depth analysis of the electronic environment imposed by the tetrazolyl group on a benzene ring, quantified by Hammett substituent constants, spectroscopic signatures, and physicochemical profiling. It serves as a blueprint for researchers optimizing pharmacokinetics (ADME) or designing novel ligands for coordination chemistry.

Part 1: The Electronic Landscape

Tautomerism and Aromaticity

The 5-substituted tetrazole system exists in a tautomeric equilibrium between the 1H-form and the 2H-form . This equilibrium is solvent- and phase-dependent, fundamentally altering the electronic distribution.

  • 1H-Tetrazole: Predominates in solid state and polar solvents (e.g., DMSO, water). It is more polar and serves as the primary proton donor (

    
     ~4.5–5.0).
    
  • 2H-Tetrazole: Often favored in the gas phase and non-polar solvents. It is less polar and thermodynamically more stable in isolation.

Electronic Consequence: The tetrazole ring is aromatic (6


-electrons). In the tetrazolate anion  (the physiological form at pH 7.4), the negative charge is delocalized over the four nitrogen atoms, creating a diffuse electrostatic field that differs significantly from the localized charge of a carboxylate.
Hammett Substituent Effects

Understanding the tetrazolyl group as a substituent on a benzene ring is critical for QSAR (Quantitative Structure-Activity Relationship) modeling.

Table 1: Hammett Constants for the 5-Tetrazolyl Group Note: Values represent the effect of the tetrazole group ON the benzene ring.

Substituent Form

(Meta)

(Para)

(Inductive)

(Resonance)
Electronic Nature
5-(1H)-Tetrazolyl (Neutral) 0.64 0.56 0.65 -0.09 Strongly EWG
Benzoic Acid (-COOH) 0.370.450.390.11Moderate EWG
Tetrazolate Anion (-CN

)
~0.0~ -0.1--Weakly EWG / Neutral
  • Inductive Effect (

    
    ):  The neutral tetrazole is a potent electron-withdrawing group (EWG), significantly stronger than a carboxylic acid. This is driven by the high electronegativity of the four nitrogen atoms.
    
  • Resonance Effect (

    
    ):  There is a minor electron-donating resonance effect, likely due to lone pair donation from the nitrogen system back into the phenyl ring, but this is overwhelmed by the inductive withdrawal.
    
  • Anionic Shielding: Upon deprotonation, the tetrazolate anion becomes electron-rich. While precise

    
     values for the anion are rare, it behaves similarly to a carboxylate anion (
    
    
    
    ), effectively neutralizing the strong electron-withdrawing character of the neutral form.

> Field Insight: When designing a drug, remember that the neutral tetrazole will deactivate the phenyl ring toward electrophilic attack (making it resistant to oxidative metabolism), whereas the anionic form (present in blood) will have a more neutral electronic influence.

Part 2: Physicochemical Profiling

Acidity ( )

The 5-phenyltetrazole moiety is an acidic pharmacophore.

  • 
     Value:  ~4.5 (Comparable to Benzoic acid, 
    
    
    
    4.2).
  • Mechanism: The acidity arises from the stabilization of the conjugate base (tetrazolate anion) via resonance delocalization of the negative charge across the four nitrogen atoms.

  • Substitution Effects: Electron-withdrawing groups on the phenyl ring (e.g., p-Cl) will lower the

    
     (increase acidity), while electron-donating groups (e.g., p-OMe) will raise it.
    
Lipophilicity (LogP/LogD)

This is the "Tetrazole Advantage."

  • Lipophilicity: The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate anion.

  • Why? The charge in a carboxylate is concentrated on two oxygens (hard charge). In a tetrazolate, the charge is delocalized over four nitrogens (soft/diffuse charge). This diffuse charge reduces the desolvation energy penalty required to enter a lipid membrane, significantly enhancing oral bioavailability and cell permeability compared to carboxylic acids.

Part 3: Spectroscopic Signatures

C NMR Diagnostics

Identifying the tetrazole ring and its effect on the benzene scaffold is routine via


C NMR.

Table 2: Characteristic


C NMR Shifts (DMSO-

)
Carbon PositionChemical Shift (

, ppm)
Assignment Note
Tetrazole C5 155.0 – 162.0 Diagnostic quaternary carbon. Downfield due to 4 adjacent nitrogens.
Phenyl C1 (Ipso) 124.0 – 128.0 Shielded relative to benzoic acid ipso (~130), reflecting the unique anisotropy.
Phenyl C2/6 (Ortho) 126.0 – 127.5
Phenyl C3/5 (Meta) 129.0 – 130.0
Phenyl C4 (Para) 130.0 – 131.5 Deshielded by the EWG nature of the tetrazole.

Part 4: Experimental Protocols

Synthesis: [3+2] Cycloaddition (The "Sharpless" Method)

The most robust method for synthesizing 5-phenyltetrazoles is the reaction of a nitrile with an azide source.

Methodology: Zinc-Catalyzed Cycloaddition

  • Reaction: Benzonitrile (

    
    ) + Sodium Azide (
    
    
    
    )
    
    
    5-Phenyltetrazole.
  • Catalyst: Zinc Bromide (

    
    ) or Zinc Chloride (
    
    
    
    ).
  • Solvent: Water/Isopropanol (Green chemistry) or DMF (Traditional).

Step-by-Step Protocol:

  • Charge: To a round-bottom flask, add Benzonitrile (1.0 equiv), Sodium Azide (1.1 equiv), and

    
     (1.0 equiv).
    
  • Solvent: Add water (0.5 M concentration relative to nitrile).

  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane with 1% Acetic Acid).

  • Workup: Cool to room temperature. Add 3N HCl until pH 1–2. The zinc complex breaks, and the free tetrazole precipitates.

  • Isolation: Filter the white solid. Recrystallize from Ethanol/Water.

  • Yield: Typically >85%.

Visualization of Synthesis Logic

SynthesisWorkflow Start Benzonitrile (Ph-CN) Intermediate Zinc-Tetrazole Complex Start->Intermediate Reflux, H2O [3+2] Cycloaddition Reagents NaN3 + ZnBr2 (Catalyst) Reagents->Intermediate Acidification Acid Hydrolysis (HCl, pH 1) Intermediate->Acidification Product 5-Phenyltetrazole (Precipitate) Acidification->Product Protonation

Caption: Zinc-mediated [3+2] cycloaddition workflow for 5-substituted tetrazole synthesis.

Part 5: Applications in Drug Design[2]

The "Sartan" Logic (Angiotensin II Receptor Blockers)

The development of Losartan and Valsartan highlights the critical role of the tetrazole ring.

  • Original Lead: Compounds with a carboxylic acid group had poor oral bioavailability and short half-lives.

  • Bioisosteric Swap: Replacing

    
     with 
    
    
    
    :
    • Maintained Binding: The acidic proton/anion mimics the carboxylate interaction with the Arg/Lys residues in the receptor.

    • Improved ADME: The increased lipophilicity allowed better gut absorption.

    • Metabolic Shield: The tetrazole ring is not a substrate for many esterases or oxidases that rapidly degrade carboxylic acids.

Decision Logic for Bioisosterism

BioisostereLogic Problem Lead Compound (Carboxylic Acid) Check1 Issue: Poor Permeability? Problem->Check1 Check2 Issue: Rapid Metabolism? Check1->Check2 Yes Solution Replace with Tetrazole Check2->Solution Yes Outcome Result: 1. pKa ~4.5 (Similar) 2. LogP Increased (~10x) 3. Metabolic Stability Solution->Outcome

Caption: Strategic decision tree for replacing carboxylic acids with tetrazoles in drug discovery.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Popova, E. A., et al. (2019). Tetrazoles for biomedical applications. Russian Chemical Reviews, 88(6), 644. Link

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435. Link

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A Technical Guide to the Synthetic Pathways of Tetrazolyl Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Tetrazolyl Acetophenone Scaffold

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a uniquely valuable functional group. Its ability to serve as a non-classical bioisostere of the carboxylic acid group allows for the fine-tuning of critical drug properties such as acidity, lipophilicity, and metabolic stability.[1][2][3][4][5] When this vital heterocycle is coupled with an acetophenone moiety, it forms the tetrazolyl acetophenone scaffold—a versatile building block for a new generation of therapeutics.[2][6][7] This scaffold is a cornerstone in the synthesis of compounds targeting a range of conditions, from hypertension to neurological disorders.[2][3]

This guide provides an in-depth exploration of the primary synthetic routes to tetrazolyl acetophenones. It moves beyond a simple recitation of methods to offer a critical analysis of the underlying mechanisms, the rationale behind procedural choices, and the practical considerations for laboratory application.

Chapter 1: The Cornerstone of Synthesis: [3+2] Cycloaddition of Nitriles and Azides

The most direct and widely employed strategy for constructing the tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[8][9][10][11][12] This method's robustness and tolerance for a wide range of substrates make it the foundational approach for synthesizing 5-substituted-1H-tetrazoles, including those bearing the acetophenone group.[1][8][11]

Mechanistic Underpinnings

The reaction proceeds through the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile.[2][3] While the reaction can occur thermally, it often requires high temperatures and long reaction times due to a significant activation energy barrier.[8][9]

Causality in Catalysis: To overcome this kinetic hurdle, a catalyst is almost always employed. The role of the catalyst, typically a Lewis acid or a Brønsted acid, is to activate the nitrile.[13][14] By coordinating to the nitrogen atom of the nitrile, the catalyst increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[13][14] This coordination polarizes the C≡N bond, effectively lowering the activation energy of the cycloaddition step.

G

Key Catalytic Systems and Protocols

The choice of catalyst and solvent system is critical and dictates the reaction's efficiency, safety, and environmental impact.

Table 1: Comparison of Common Catalytic Systems for Tetrazole Synthesis

Catalyst SystemSolventTypical Temperature (°C)AdvantagesDisadvantages
Zinc Salts (e.g., ZnBr₂, ZnCl₂)Water, Alcohols100-110Environmentally benign, safe (minimizes HN₃ gas), broad substrate scope.[1][13][15]Can require long reaction times (24-48h).[1][16]
Ammonium Chloride (NH₄Cl)DMF100-120Inexpensive, effective for many substrates.[2][3]DMF is a toxic solvent; potential for HN₃ generation.[14]
Sodium Azide / IodineDMF, DMSO110-120Good yields, relatively short reaction times.[13]Iodine can be corrosive; requires careful handling.
Silica Sulfuric Acid (SSA)Solvent-free or DMF120Heterogeneous catalyst, easy to remove by filtration, reusable.[16][17]May require higher temperatures.
Continuous Flow MicroreactorsNMP/Water190Enhanced safety, rapid optimization, high yields in minutes, scalable.[18]Requires specialized equipment.
Detailed Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Demko and Sharpless, which represents a significant advance in creating a safer and more environmentally friendly procedure.[1][13][15]

Objective: To synthesize 1-(4-(1H-tetrazol-5-yl)phenyl)ethanone from 4-acetylbenzonitrile.

Materials:

  • 4-acetylbenzonitrile (1.45 g, 10 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (0.85 g, 13 mmol, 1.3 equiv) (Caution: Highly toxic)

  • Zinc bromide (ZnBr₂) (2.93 g, 13 mmol, 1.3 equiv)

  • Deionized water (25 mL)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetylbenzonitrile (10 mmol), sodium azide (13 mmol), zinc bromide (13 mmol), and deionized water (25 mL).[1]

  • Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 24-48 hours.[1][16]

  • Workup - Acidification: After completion, cool the mixture to room temperature. In a well-ventilated fume hood, slowly acidify the reaction mixture to a pH of ~1 by adding 3M HCl while stirring in an ice bath. (Critical Safety Note: This step protonates the tetrazole but can also generate highly toxic and explosive hydrazoic acid (HN₃). Perform with extreme caution). [1][14]

  • Isolation: The product, 1-(4-(1H-tetrazol-5-yl)phenyl)ethanone, will often precipitate as a white solid upon acidification. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[1]

  • Extraction (if no precipitate forms): If the product remains in solution, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chapter 2: Alternative Pathways to the Scaffold

While the [3+2] cycloaddition from a nitrile is the most common route, other strategies exist that can be advantageous depending on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation of a Pre-formed Phenyltetrazole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[19][20][21][22] This strategy can be applied if 5-phenyl-1H-tetrazole is a more accessible starting material than the corresponding benzonitrile.

Mechanistic Rationale: The reaction involves the generation of a highly electrophilic acylium ion (CH₃CO⁺) from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[21] The electron-rich phenyl ring of the tetrazole acts as a nucleophile, attacking the acylium ion. The tetrazole ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and directs the incoming acyl group primarily to the meta and para positions. The para isomer is often favored due to reduced steric hindrance.

G

This method's primary advantage is its utility when the requisite cyanophenylacetophenone is not commercially available or is difficult to synthesize. However, it is often limited by the deactivating nature of the tetrazole ring and the potential for isomer formation, which can complicate purification.

Synthesis via Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation, which can be leveraged to construct the tetrazolyl acetophenone scaffold. For instance, a Suzuki-Miyaura coupling can be employed. This is a key step in the synthesis of several "sartan" class antihypertensive drugs, which feature a biphenyl tetrazole core.[23][24][25]

Example Synthetic Logic:

  • Couple a boronic acid derivative of acetophenone (e.g., 4-acetylphenylboronic acid) with a halogenated phenyltetrazole (e.g., 5-(2-bromophenyl)-1H-tetrazole).

  • Alternatively, couple a tetrazolylboronic acid with a halogenated acetophenone.

This approach offers high modularity, allowing for the connection of two complex fragments late in a synthetic sequence. However, it requires the synthesis of specialized boronic acid or halide precursors and the use of expensive palladium catalysts and ligands.

Chapter 3: Applications in Drug Discovery - The Losartan Intermediate

The synthesis of tetrazolyl acetophenone derivatives is not merely an academic exercise; it is a critical step in the industrial production of major pharmaceuticals. A prominent example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[4][23][24]

The core of Losartan contains a biphenyl tetrazole structure. Its synthesis often involves the [3+2] cycloaddition of an azide to a cyanobiphenyl intermediate, which is itself constructed using methods like Suzuki coupling.[23][24][26] The principles and protocols detailed in Chapter 1 are directly applicable and foundational to the manufacturing processes of this blockbuster drug. The efficiency, safety, and scalability of the tetrazole formation step are paramount for a commercially viable process.[15][23]

Conclusion and Future Outlook

The synthesis of tetrazolyl acetophenones is dominated by the robust and versatile [3+2] cycloaddition of nitriles and azides. Advances in this area have focused on developing safer, more environmentally friendly catalytic systems, with zinc salts in water being a notable achievement. Furthermore, the adoption of continuous flow technology promises to enhance the safety and efficiency of these reactions, particularly on an industrial scale.[18][27]

Alternative methods like Friedel-Crafts acylation and palladium-catalyzed cross-coupling provide valuable, albeit more specialized, routes to these important scaffolds. As drug development continues to demand novel molecular architectures, the mastery of these synthetic pathways will remain a critical skill for researchers and scientists, enabling the creation of the next generation of tetrazole-containing therapeutics.

References

  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PMC.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis - Benchchem.
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor** - CORE.
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
  • tetrazole synthesis from a nitrile and azide - labor
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.
  • Preparation of 5-Substituted 1 H -Tetrazoles
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks.
  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC.
  • A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace.
  • US7041832B2 - Processes for preparing losartan and losartan potassium - Google P
  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units.
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles - SciELO.
  • Phenyl-tetrazolyl Acetophenones: Discovery of Positive Allosteric Potentiatiors for the Metabotropic Glutamate 2 Receptor | Journal of Medicinal Chemistry - ACS Public
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve.
  • Drugs in the tetrazole series. (Review) | Semantic Scholar.
  • Synthesis of 5-Substituted 1H-Tetrazoles
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide C
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Friedel–Crafts reaction - Wikipedia.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • Friedel Crafts Acylation And Alkyl

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Methodological & Application

Application Note: Synthesis of Bioactive Chalcones from 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing tetrazole-bearing chalcones via Claisen-Schmidt condensation. The core starting material, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (Compound 1 ), represents a critical pharmacophore where the tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

This guide provides a self-validating workflow for coupling Compound 1 with various aromatic aldehydes to generate 1,3-diphenyl-2-propen-1-ones (Chalcones). We address the specific solubility challenges posed by the tetrazole ring and provide a mechanistic rationale for base selection to maximize yield and minimize Cannizzaro side reactions.

Scientific Background & Rationale

The Pharmacophore Strategy

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting anti-tubercular, anticancer, and anti-inflammatory properties.[1][2] However, their clinical utility is often limited by rapid metabolic clearance.

Incorporating a 1H-tetrazole ring at the para-position of the acetophenone ring serves two purposes:

  • Bioisosterism: The tetrazole mimics the acidity and planar geometry of a carboxylic acid (

    
    ) but resists oxidative metabolism.
    
  • Lipophilicity Modulation: It improves cellular uptake compared to the corresponding carboxylate.

Reaction Pathway: Claisen-Schmidt Condensation

The synthesis relies on the Claisen-Schmidt condensation, a crossed-aldol reaction followed by dehydration.

  • Nucleophile: The enolate generated from 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

  • Electrophile: Substituted benzaldehydes.

  • Thermodynamic Control: The formation of the

    
    -unsaturated ketone is driven by the conjugation of the resulting enone system with both aromatic rings.
    

Experimental Protocols

Precursor Synthesis (If Commercial Stock Unavailable)

Context: 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (CAS: 125620-13-5) may not be readily available in all inventories. It is synthesized from 4-aminoacetophenone.

Protocol A: Synthesis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

  • Reagents: 4-Aminoacetophenone (10 mmol), Sodium Azide (15 mmol), Triethyl Orthoformate (15 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve 4-aminoacetophenone in glacial acetic acid.

    • Add sodium azide and triethyl orthoformate.[3][4]

    • Reflux the mixture at 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

    • Work-up: Cool to room temperature and pour into crushed ice (100 g). Add HCl (conc.) dropwise if necessary to ensure protonation of the tetrazole.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Core Protocol: Synthesis of Chalcones

Context: This is the primary reaction linking the tetrazole-acetophenone to an aldehyde.

Protocol B: Base-Catalyzed Claisen-Schmidt Condensation

Materials:

  • Compound 1: 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (0.01 mol)[5]

  • Aldehyde: Substituted Benzaldehyde (0.01 mol)

  • Solvent: Ethanol (95% or absolute) - 30 mL

  • Catalyst: 40% NaOH (aq) - 5 mL

  • Quench: Dilute HCl (1 M)

Step-by-Step Methodology:

  • Solubilization (Critical Step):

    • In a 100 mL round-bottom flask, dissolve 0.01 mol of Compound 1 in 30 mL of ethanol.

    • Note: The tetrazole ring can decrease solubility in non-polar solvents. Ethanol is preferred over methanol to allow higher reflux temperatures if kinetic barriers are high.

  • Addition of Electrophile:

    • Add 0.01 mol of the selected aromatic aldehyde (stoichiometric equivalent). Stir for 5 minutes to ensure homogeneity.

  • Catalysis:

    • Place the flask in an ice bath (0–5°C).

    • Add 5 mL of 40% NaOH dropwise over 10 minutes.

    • Rationale: Slow addition at low temperature prevents the rapid polymerization of sensitive aldehydes and controls the exotherm.

  • Reaction Phase:

    • Remove the ice bath. Allow the mixture to stir at Room Temperature (25°C) for 12–24 hours.

    • Checkpoint: If the solution remains clear after 4 hours, the reaction may require energy. Heat to reflux (78°C) for 3–6 hours. Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) often require reflux due to reduced electrophilicity.

  • Work-up & Purification:

    • Pour the reaction mixture into 200 mL of crushed ice/water.

    • Acidification: The tetrazole moiety may exist as a sodium salt (

      
      
      
      
      
      ) in the basic medium. Acidify carefully with dilute HCl to pH 3–4 to protonate the tetrazole and precipitate the product.
    • Filter the solid product.

    • Wash: Wash with cold water (

      
       mL) to remove inorganic salts. Wash with cold ethanol (
      
      
      
      mL) to remove unreacted aldehyde.
    • Recrystallization: Purify using Ethanol or Ethanol/DMF mixtures.

Data Analysis & Quality Control

Expected Analytical Signatures

Successful synthesis is validated by the appearance of the


-unsaturated ketone signatures.
TechniqueParameterExpected Value/ObservationStructural Insight
IR Spectroscopy C=O Stretch1650 – 1665 cm⁻¹Shifted lower than start ketone (1680) due to conjugation.
IR Spectroscopy C=C Stretch1590 – 1610 cm⁻¹Indicates formation of the enone linker.
¹H NMR

-proton

7.4 – 7.6 ppm (Doublet,

Hz)
Trans geometry of the alkene.
¹H NMR

-proton

7.8 – 8.0 ppm (Doublet,

Hz)
Deshielded by carbonyl proximity.
¹H NMR Tetrazole C-H

9.0 – 10.0 ppm (Singlet)
Diagnostic peak for the tetrazole ring.
Substituent Effects on Yield

The electronic nature of the aldehyde dictates reaction time and yield.

Aldehyde SubstituentElectronic EffectReaction ConditionsTypical Yield
4-NO₂ (Nitro) Strong Electron WithdrawingRT, 4-6 hrs85-92%
4-Cl (Chloro) Weak Electron WithdrawingRT, 8-10 hrs80-88%
H (Unsubstituted) NeutralRT, 12 hrs75-80%
4-OMe (Methoxy) Electron DonatingReflux, 6-12 hrs60-70%
4-N(Me)₂ Strong Electron DonatingReflux, 24 hrs45-55%

Visualizations

Reaction Workflow Diagram

The following diagram outlines the logical flow from precursor synthesis to the final chalcone isolation.

ReactionWorkflow Start 4-Aminoacetophenone TetrazoleSynth Tetrazole Synthesis (NaN3, HC(OEt)3, AcOH) Start->TetrazoleSynth Cyclization Precursor Compound 1: 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone TetrazoleSynth->Precursor Isolation Condensation Claisen-Schmidt Condensation (NaOH, EtOH, RT/Reflux) Precursor->Condensation Nucleophile Source Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Condensation Electrophile Workup Work-up (Ice Water Pour + HCl Acidification) Condensation->Workup Reaction Complete Product Final Chalcone (Precipitate) Workup->Product Precipitation at pH 3-4

Caption: Figure 1: End-to-end synthetic workflow for tetrazole-based chalcones, highlighting the critical acidification step during work-up.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism Ketone Tetrazole Ketone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation (-H2O) Base OH- Base->Enolate BetaHydroxy Beta-Hydroxy Ketone (Intermediate) Enolate->BetaHydroxy Nucleophilic Attack on Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->BetaHydroxy Chalcone Chalcone (Enone Product) BetaHydroxy->Chalcone Dehydration (-H2O) (E1cB Mechanism)

Caption: Figure 2: Base-catalyzed mechanism. The rate-determining step is typically the nucleophilic attack or the dehydration depending on the aldehyde substituent.

Troubleshooting & Optimization

  • Problem: No precipitate upon pouring into ice.

    • Cause: The chalcone or the tetrazole salt is water-soluble.

    • Solution: Ensure the pH is adjusted to 3–4. If still no solid, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate solvent.
  • Problem: Low Yield with Electron-Donating Aldehydes (e.g., 4-OMe).

    • Cause: The aldehyde carbonyl is less electrophilic.

    • Solution: Increase temperature to reflux and extend time to 24h. Alternatively, use a stronger base catalyst like KOH or Barium Hydroxide (

      
      ).
      
  • Problem: "Oiling out" instead of crystallization.

    • Solution: The product is likely impure. Dissolve the oil in a minimum amount of hot ethanol and scratch the side of the flask with a glass rod to induce nucleation. Refrigerate overnight.

References

  • Tetrazole Synthesis Methodology: Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006).[1][3][6] One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate and sodium azide.[4] European Journal of Organic Chemistry.[3]

  • Chalcone Biological Activity & Synthesis: Anto, R. J., Sukumaran, K., Kuttan, G., Rao, M. N., Subbaraju, V., & Kuttan, R. (1995).[7] Anticancer and antioxidant activity of synthetic chalcones and related compounds.[2][8] Cancer Letters.

  • Specific Tetrazole-Chalcone Hybrids: Venkatesan, P., & Rao, S. P. (2013). Synthesis, characterization and biological activity of some new tetrazole containing chalcones. Journal of Chemical and Pharmaceutical Research.

  • Mechanistic Insight (Claisen-Schmidt): Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

  • Tetrazole as Bioisostere: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Pyrazoline Derivatives from Tetrazolyl Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Tetrazole and Pyrazoline Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. Pyrazoline and tetrazole moieties independently represent classes of heterocycles with profound and diverse pharmacological importance. Pyrazolines, five-membered di-nitrogen heterocycles, are renowned for a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][2][3][4] Their synthetic accessibility and structural versatility make them a focal point of many research programs.[5][6]

Concurrently, the tetrazole ring has garnered significant attention as a bioisostere of the carboxylic acid group, offering similar acidity (pKa) and planar structure but with improved metabolic stability and pharmacokinetic profiles.[7][8] This has led to the incorporation of tetrazoles into a multitude of therapeutic agents, leveraging their utility in enhancing receptor binding and overall drug-like properties.[8][9]

The synthesis of hybrid molecules incorporating both a tetrazolyl and a pyrazoline moiety is a compelling strategy for developing novel therapeutic candidates.[10] This guide provides an in-depth exploration of the chemical synthesis of tetrazolyl-pyrazoline derivatives, beginning with the crucial tetrazolyl chalcone intermediate. We will delve into the mechanistic underpinnings of the reactions, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of the synthesis.

The Synthetic Blueprint: A Two-Stage Approach

The most efficient and widely adopted pathway to tetrazolyl pyrazolines is a two-stage process.[11][12] This methodology ensures high purity of the intermediate and offers flexibility in molecular design.

  • Stage 1: Claisen-Schmidt Condensation to synthesize the α,β-unsaturated ketone backbone, yielding the core tetrazolyl chalcone intermediate.

  • Stage 2: Cyclocondensation Reaction of the chalcone with a hydrazine derivative to form the final five-membered pyrazoline ring.[13][14]

This structured approach allows for the independent variation of substituents on different parts of the final molecule, making it highly amenable to the generation of chemical libraries for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazoline Synthesis cluster_2 Purification & Characterization A Tetrazolyl-Substituted Aryl Ketone C Claisen-Schmidt Condensation (Base Catalysis) A->C B Aromatic Aldehyde B->C D Tetrazolyl Chalcone Intermediate C->D Formation of α,β-unsaturated ketone F Cyclocondensation Reaction (Acid or Base Catalysis) D->F Key Intermediate E Hydrazine Hydrate or Substituted Hydrazine E->F G Final Pyrazoline Derivative F->G Ring Closure H Work-up & Purification (Filtration, Recrystallization) G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Figure 1: High-level workflow for the two-stage synthesis of tetrazolyl pyrazolines.

Stage 1 Protocol: Synthesis of Tetrazolyl Chalcones

Scientific Rationale: The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction for forming carbon-carbon bonds.[4] It involves the reaction of an enolizable ketone with a non-enolizable aldehyde. In this context, a base (e.g., NaOH or KOH) deprotonates the α-carbon of the tetrazolyl-substituted aryl ketone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system known as a chalcone.[6]

Detailed Experimental Protocol (Base-Catalyzed)
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve the tetrazolyl-substituted aryl ketone (10 mmol, 1.0 eq) and the desired aromatic aldehyde (10-11 mmol, 1.0-1.1 eq) in 30-40 mL of ethanol or methanol with stirring.

  • Initiation of Condensation: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add this solution dropwise to the stirred alcoholic solution of reactants at room temperature.

    • Scientist's Insight: The dropwise addition prevents a rapid, exothermic reaction and minimizes side product formation. A color change and/or the formation of a precipitate often indicates the initiation of the reaction.

  • Reaction Execution: Continue stirring the mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).[4] The disappearance of the starting aldehyde is a good indicator of reaction progression.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. If a solid precipitates, stir for an additional 15-30 minutes to ensure complete precipitation.

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until it is neutral to litmus or pH paper. This step neutralizes the excess base catalyst.

  • Purification: Collect the crude chalcone product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure tetrazolyl chalcone.[4][6]

Stage 2 Protocol: Synthesis of Tetrazolyl Pyrazolines

Scientific Rationale: The transformation of a chalcone into a pyrazoline is a classic example of a cyclocondensation reaction. The reaction is typically catalyzed by acid (e.g., glacial acetic acid) or base.[11][15] The mechanism involves two key steps:

  • Michael Addition: The nucleophilic nitrogen atom of hydrazine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate. This intermediate subsequently loses a molecule of water to form the stable pyrazoline ring.[13]

Sources

Technical Application Note: Crystallization & Purification of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis and purification of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (CAS: 125620-13-5). This compound is a critical intermediate in the synthesis of tetrazole-containing pharmaceuticals, often serving as a bioisostere for carboxylic acids or a precursor for antifungal and antibacterial agents.

Executive Summary & Chemical Context

The 1,5-disubstituted tetrazole moiety is a privileged scaffold in medicinal chemistry, offering metabolic stability and unique hydrogen-bonding capabilities. The target molecule, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone , is typically synthesized via the heterocyclization of 4-aminoacetophenone using sodium azide and triethyl orthoformate (TEOF).

While the synthesis is robust, the isolation is plagued by three critical challenges:

  • Azide Management: Residual sodium azide and hydrazoic acid pose severe safety risks.

  • Regioselectivity: Ensuring the 1H-tetrazole isomer is exclusively isolated over potential impurities.

  • Solubility Profile: The product exhibits steep solubility curves in polar protic solvents, making it prone to "crashing out" with occluded impurities.

This guide provides a self-validating crystallization protocol designed to decouple the product from unreacted amines and inorganic salts while ensuring safe azide remediation.

Synthetic Pathway & Impurity Profile

To understand the purification logic, we must map the inputs and outputs. The standard industrial route utilizes the Gewald-type heterocyclization .

Reaction Scheme

4-Aminoacetophenone + Triethyl Orthoformate (TEOF) + NaN₃


Target Tetrazole 
Impurity Spectrum
Impurity TypeSourceRejection Strategy
Unreacted Amine 4-Aminoacetophenone (SM)Acidic wash / Solubility differential in EtOH
Azide Salts NaN₃ (Excess reagent)Aqueous extraction (pH > 10) / Oxidative quench
Formimidate Intermediate (Incomplete cyclization)Hydrolysis during acidic workup
Colored Oligomers Polymerization of aniline derivativesCarbon treatment / Recrystallization

Workflow Visualization

The following diagram outlines the critical path from reaction quenching to final polymorph isolation.

G Start Crude Reaction Mixture (AcOH/TEOF Matrix) Quench Step 1: Controlled Quench (Water/Ice, <10°C) Start->Quench Dilution Filter1 Filtration & Acid Wash Quench->Filter1 Precipitation CrudeSolid Crude Wet Cake Filter1->CrudeSolid Dissolution Step 2: Dissolution (Ethanol, 75°C) CrudeSolid->Dissolution Carbon Optional: Carbon Treatment Dissolution->Carbon Crystallization Step 3: Controlled Cooling (10°C/hr ramp) Dissolution->Crystallization Carbon->Crystallization Final Pure Crystalline Product (>99.5% HPLC) Crystallization->Final Isolation

Figure 1: Process flow for the isolation and purification of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

Detailed Protocols

Protocol A: Safety-Critical Isolation (The "Safe-Quench")

Objective: Isolate the crude solid while safely removing residual azides.

Safety Warning: Contact between sodium azide and acid generates Hydrazoic Acid (HN₃) , which is highly toxic and explosive. Ensure the quench pH remains controlled or ventilation is maximized.

  • Preparation: Cool the reaction mixture (typically in Acetic Acid) to 15–20°C .

  • Antisolvent Addition: Slowly add Water (3.0 vol relative to reaction vol) over 30 minutes.

    • Why? Rapid addition causes oiling out. Slow addition promotes particle growth.

    • Checkpoint: Monitor internal temperature; keep

      
       to prevent azide volatility.
      
  • Aging: Stir the slurry at 0–5°C for 2 hours.

  • Filtration: Filter the solid.

  • The "Azide Purge" Wash: Wash the cake with 5% NaHCO₃ (aq) followed by copious water.

    • Mechanism:[1] The bicarbonate wash neutralizes residual acetic acid and keeps residual azide in the salt form (NaN₃), which is water-soluble and washes away, preventing HN₃ formation in the dryer.

  • Drying: Dry the crude solid at 50°C under vacuum until constant weight.

Protocol B: Recrystallization for API-Grade Purity

Objective: Remove unreacted aniline and colored impurities; target specific crystal habit.

Solvent System: Ethanol (Solvent) / Water (Antisolvent) or Pure Isopropyl Alcohol (IPA). Rationale: The tetrazole moiety is polar. Ethanol provides high solubility at reflux but moderate-to-low solubility at ambient temperature.

  • Dissolution:

    • Charge Crude Solid (1.0 eq) and Ethanol (5.0 – 7.0 volumes) .

    • Heat to Reflux (78°C) . Agitate until full dissolution.

    • Self-Validating Step: If undissolved solids remain after 15 mins at reflux, filter hot (removes inorganic salts).

  • Polishing (Optional):

    • If the solution is dark (amber/brown), add Activated Carbon (5 wt%) . Stir at reflux for 30 mins. Filter hot over Celite.

  • Nucleation Zone:

    • Cool the filtrate to 60°C .

    • Seeding: Add seed crystals (0.5 wt%) if available. If not, induce nucleation by scratching or adding Water (0.5 vol) dropwise until slight turbidity persists.

  • Crystal Growth:

    • Cool from 60°C to 20°C over 4 hours (Linear ramp: 10°C/hr).

    • Why? Slow cooling prevents the entrapment of the starting material (4-aminoacetophenone) inside the crystal lattice.

  • Yield Maximization:

    • Once at 20°C, add Water (2.0 volumes) slowly over 1 hour as an antisolvent.

    • Cool further to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.[2]

    • Wash with cold Ethanol/Water (1:1) .

    • Dry at 55°C under vacuum.

Analytical Validation Parameters

To ensure the protocol was successful, compare your product against these benchmarks.

ParameterSpecificationMethodNotes
Appearance White to off-white needlesVisualColored forms indicate aniline oxidation.
Purity > 99.5% AreaHPLC (C18)Monitor 4-Aminoacetophenone (SM).
Melting Point ~180–185°C (Decomp)DSCSharp endotherm required. Broadening indicates impurities.
Azide Content < 10 ppmIon ChromatographyCritical safety release parameter.
IR Signature 3120 cm⁻¹ (C-H tetrazole)FTIRConfirm absence of N₃ peak (~2100 cm⁻¹).

References & Authority

  • Tetrazole Synthesis via Heterocyclization:

    • General Mechanism: Reaction of amines with triethyl orthoformate and sodium azide.[3]

    • Source:

  • Safety of Azide Reactions:

    • Protocol: Handling organic azides and hydrazoic acid generation risks.

    • Source:

  • Crystallization of Acetophenone Derivatives:

    • Context: Solubility patterns of 1,4-disubstituted benzenes.

    • Source:

  • Process Chemistry of Tetrazoles:

    • Source:

Disclaimer

This protocol involves the use of Sodium Azide.[1][3][4][5] Azides can form explosive heavy metal salts and toxic Hydrazoic Acid. All operations must be conducted in a fume hood behind a blast shield. Do not use metal spatulas or halogenated solvents (DCM) with azides unless explicitly validated.

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Stability & Decomposition of Tetrazole Acetophenones

[3]

Topic: Thermal Stability, Decomposition Kinetics, and Handling of Tetrazole-Substituted Acetophenones Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists Version: 2.1 (Current as of 2026)[1][2][3]

Part 1: Executive Technical Summary

Tetrazole acetophenones are high-nitrogen heterocyclic compounds typically used as bioisosteres for carboxylic acids in drug design or as energetic precursors.[1][2][3] Their thermal stability is governed by the tetrazole ring strain and the electronic influence of the acetophenone moiety .[1][2][3]

Critical Thermal Parameters
ParameterTypical RangeMechanistic Insight
Melting Point (

)
145°C – 175°C Highly dependent on para/meta substitution and H-bonding capability.[1][2][3]
Decomposition Onset (

)
190°C – 240°C Exothermic ring opening.[1][2][3][4] Electron-withdrawing groups (acetyl) generally lower

compared to electron-rich analogs.[1][2][3][4]
Peak Decomposition (

)
210°C – 260°C Rapid

elimination.[1][2][3][4] Risk of deflagration if confined.[1][2][3]
Enthalpy of Decomposition (

)
-150 to -300 kJ/mol High energy release due to aromatization failure and

gas formation.[1][2][3][4]

Safety Warning: Tetrazole acetophenones are energetic materials .[1][2][3] Decomposition is irreversible and generates 1 mole of nitrogen gas (


) per mole of compound, leading to rapid pressure buildup.[1][2][3][4] Never heat sealed vessels above 180°C without blast protection. 

Part 2: Troubleshooting Guide (Q&A)

Module A: Thermal Analysis Anomalies (DSC/TGA)

Q1: My DSC trace shows a small endotherm followed immediately by a sharp exotherm. Is this melting or decomposition? Diagnostic: This is likely decomposition-induced melting or melting with simultaneous decomposition.[1][2][3]

  • Mechanism: The crystal lattice collapses (

    
    ), and the liquid phase facilitates rapid tautomerization (1H 
    
    
    2H), lowering the activation energy for ring cleavage.[1][2][3][4]
  • Action:

    • Check the onset temperature.[1][2][3][5][6] If the endotherm onset is within 10°C of the exotherm onset, the compound is decomposing during melt.[1][2][3]

    • Do not use a capillary melting point apparatus; the visual "darkening" is charring.[1][2][3] Use DSC with a pinhole lid to allow gas escape.[1][2][3]

Q2: Why do I see mass loss in TGA before the predicted decomposition temperature? Diagnostic: This indicates residual solvent entrapment or sublimation .[1][2][3]

  • Differentiation:

    • Solvent: Stepwise weight loss (e.g., 5-10%) that plateaus.[1][2][3][4]

    • Sublimation: Continuous, gradual slope starting well below

      
      .[1][2][3]
      
    • Decomposition: Sharp, vertical mass drop (typically ~28-40% mass loss corresponding to

      
       extrusion).[1][2][3][4]
      
  • Protocol: Run a Modulated DSC (mDSC) . Reversible heat flow = glass transition/melting; Non-reversible heat flow = decomposition/solvent evaporation.[1][2][3]

Q3: The decomposition peak shifts significantly (±20°C) between runs. What is wrong? Diagnostic: This is a heating rate dependency or sample mass effect (Thermal Runaway).[1][2][3][4]

  • Explanation: Tetrazole decomposition is autocatalytic and exothermic.[1][2][3] Larger masses (>5 mg) or faster heating rates (>10°C/min) cause self-heating, shifting

    
     to lower values due to thermal lag or higher values due to kinetic delay.[1][2][3][4]
    
  • Solution: Standardize conditions:

    • Sample Mass: 1.0 – 2.0 mg (strictly controlled).[1][2][3][4]

    • Heating Rate: 5°C/min .[1][2][3]

    • Pan Type: Aluminum Hermetic with a laser-drilled pinhole (prevents pressure effects on equilibrium).[1][2][3][4]

Module B: Structural & Stability Factors

Q4: How does the acetyl group position (para vs. meta) affect stability? Insight: The acetyl group is an electron-withdrawing group (EWG).[1][2][3][4]

  • 1-Substituted Tetrazoles: EWGs on the N1-phenyl ring (like 4-acetyl) generally destabilize the ring, lowering

    
    .[1][2][3][4] They weaken the 
    
    
    bond, facilitating the retro-1,5-dipolar cyclization.[1][2]
  • 5-Substituted Tetrazoles: EWGs at the C5 position can stabilize the ring slightly by delocalizing the anion charge (if deprotonated), but in neutral forms, they still favor

    
     loss compared to alkyl tetrazoles.[1][2][3]
    

Q5: I synthesized the 2-substituted isomer instead of the 1-substituted. Is it more stable? Insight: Generally, Yes .[1][2][3]

  • Thermodynamics: In the gas phase and melt, 2,5-disubstituted tetrazoles are often thermodynamically more stable than 1,5-isomers.[1][2][3]

  • Decomposition Pathway:

    • 1,5-isomers decompose to Azides

      
      Nitrenes  (High Energy).[1][2][3][4]
      
    • 2,5-isomers decompose to Nitrilimines (Lower activation barrier for formation, but often higher overall thermal stability before fragmentation).[1][2][3][4]

Part 3: Decomposition Mechanisms & Pathways[1][2][3][4]

Understanding the pathway is crucial for predicting byproducts (e.g., toxic nitriles or reactive carbodiimides).[1][2][3][4]

Visualizing the Breakdown

TetrazoleDecompositioncluster_legendLegendSub11-(4-Acetylphenyl)-tetrazole(Solid State)TautomerTautomerization(Melt Phase)Sub1->TautomerHeat > TmOpenRingRing Opening(Rate Limiting Step)Tautomer->OpenRingEa ~ 140 kJ/molN2_LossN2 Elimination(-28 amu)OpenRing->N2_LossNitreneImidoyl Nitrene(Reactive Intermediate)N2_Loss->NitreneCarbodiimideCarbodiimide(Stable Isomer)Nitrene->CarbodiimideRearrangementBenzimidazoleBenzimidazole(Cyclized Product)Nitrene->BenzimidazoleCyclization (if Ortho-H)key1Blue: Starting Materialkey2Red: High Energy/Reactivekey3Green: Stable Product

Figure 1: Thermal decomposition pathway of 1-substituted tetrazole acetophenones.[1][2][3][4][7] The primary event is the irreversible extrusion of nitrogen gas, leading to reactive nitrenes that rearrange into carbodiimides or cyclize.[2]

Part 4: Experimental Protocols

Protocol 1: Determination of via TGA/DSC

Use this protocol to certify the safety profile of new tetrazole batches.[1][2][3][4]

Equipment: Mettler Toledo TGA/DSC 3+ (or equivalent). Atmosphere: Nitrogen (

1234
  • Sample Prep: Grind sample to a fine powder. Weigh 1.5 ± 0.1 mg into a

    
     Aluminum pan.
    
  • Lid Config: Use a lid with a 50

    
     laser-drilled hole . Crucial: Hermetically sealing tetrazoles can cause pan rupture due to 
    
    
    pressure.[1][2][3]
  • Method:

    • Equilibrate: 30°C for 5 min.

    • Ramp: 5°C/min to 350°C.

  • Analysis:

    • Onset (

      
      ):  Intersection of the baseline and the tangent of the first deflection.[1][2][3][4]
      
    • Peak (

      
      ):  Maximum heat flow (exothermic).[1][2][3][4]
      
    • Limit: If

      
      , treat as an explosive hazard.
      
Protocol 2: Isothermal Stability Test (Shelf Life)

Use this to determine if the compound degrades during long-term storage or drying.[1][2][3][4]

  • Set TGA: Heat to

    
      (typically 140°C).
    
  • Hold: Maintain temperature for 4 hours .

  • Criteria:

    • < 1% mass loss: Stable for standard drying protocols.[1][2][3]

    • 1% mass loss: Significant slow decomposition.[2][3] Dry under vacuum at lower temp (<40°C).[1][2][3][4]

Part 5: References

  • Ostrovskii, V. A., et al. (2024).[1][2][3][4] Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Link

  • Sinditskii, V. P., et al. (2018).[1][2][3][4] Features of thermal decomposition of N-substituted tetrazoles. Journal of Thermal Analysis and Calorimetry. Link

  • Kiselev, V. G., & Gritsan, N. P. (2011).[1][2][3][4] Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Journal of Physical Chemistry A. Link[1][2][3][4]

  • BenchChem Support. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Link[1][2][3][4]

  • Yilmaz, N., et al. (2014).[1][2][3][4] An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Thermal Analysis and Calorimetry. Link

Technical Support Center: Troubleshooting the Low Reactivity of Acetyl Groups in Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in synthetic and medicinal chemistry: the unexpectedly low reactivity of N-acetyl groups on tetrazole rings.

Tetrazole moieties are invaluable in drug design, often serving as bioisosteres for carboxylic acids and cis-amide bonds, enhancing metabolic stability and lipophilicity.[1][2][3] However, the unique electronic properties of the nitrogen-rich tetrazole ring can significantly dampen the reactivity of attached N-acetyl groups, complicating subsequent synthetic transformations such as hydrolysis, amidation, or condensation reactions. This guide offers a structured approach to diagnosing these issues, understanding the underlying chemical principles, and implementing effective, validated solutions.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My N-acetyl tetrazole is completely resistant to standard basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH/H₂O). Why is the reaction not proceeding?

Answer: This is the most frequently encountered problem and stems directly from the powerful electron-withdrawing nature of the tetrazole ring.

Root Cause Analysis: The tetrazole ring is a strongly electron-withdrawing, aromatic system due to its four nitrogen atoms.[4] This has two primary consequences that deactivate the adjacent acetyl group:

  • Reduced Carbonyl Electrophilicity: The lone pair on the nitrogen atom to which the acetyl group is attached is heavily delocalized into the tetrazole ring's π-system. This delocalization reduces the electron density available to the acetyl carbonyl group, making the carbonyl carbon significantly less electrophilic and thus less susceptible to nucleophilic attack by hydroxide or alkoxide ions.

  • Stabilization of the Amide Bond: The resonance stabilization between the nitrogen and the tetrazole ring strengthens the N-C bond of the amide, making it more difficult to cleave.

Question 2: I'm observing decomposition or ring opening of my tetrazole derivative under harsh deacetylation conditions (e.g., high temperatures, strong acids/bases). How can I remove the acetyl group without degrading my molecule?

Answer: Tetrazole rings, while generally stable, can be susceptible to degradation under forcing conditions. The key is to use methods that increase the reactivity of the acetyl group under milder conditions.

Recommended Solutions:

  • Hydrazinolysis: Hydrazine (NH₂NH₂) is a potent nucleophile that is highly effective for cleaving stable amide bonds. It is often successful where standard hydrolysis fails.

  • Thionyl Chloride in Alcohol: This reagent system can facilitate cleavage under anhydrous conditions. SOCl₂ activates the amide, making it susceptible to alcoholysis.[5] This method is particularly useful when other functional groups in the molecule are sensitive to water.

  • Schwartz's Reagent: For substrates with sensitive functional groups, zirconocene hydrochloride (Schwartz's reagent) offers a remarkably mild and chemoselective method for N-deacetylation.[6] It is compatible with many common protecting groups used in nucleoside and complex molecule synthesis.

Question 3: I am trying to use the N-acetyl tetrazole as an acylating agent, but it shows no reactivity. What is happening?

Answer: The same electronic factors that prevent hydrolysis also prevent the N-acetyl tetrazole from acting as an effective acylating agent. The nitrogen lone pair is "tied up" by the tetrazole ring, making the acetyl group a very poor leaving group. In essence, the tetrazole anion is a stable species, and its formation is not a strong thermodynamic driving force for acylation.

Alternative Strategies: If your synthetic plan requires acylation, it is far more effective to use the deacetylated (free N-H) tetrazole as a nucleophile and react it with a suitable acylating agent (e.g., acetyl chloride, acetic anhydride) to form the desired product. Direct acylation of the tetrazole ring is a more reliable and predictable reaction.

Part 2: Underlying Scientific Principles (FAQs)

This section delves deeper into the chemical theory behind the observed reactivity issues.

FAQ 1: What are the specific electronic properties of the tetrazole ring that cause this low reactivity?

The tetrazole ring's unique properties are central to this issue:

  • Acidity and Electron Withdrawal: Tetrazole is a weak acid with a pKa around 4.9, similar to acetic acid.[7] This acidity reflects the high electronegativity and electron-withdrawing inductive (-I) and mesomeric (-M) effects of the four nitrogen atoms. This powerful pull of electron density deactivates attached electrophilic centers.

  • Aromaticity and Resonance: The ring is highly aromatic, with significant π-electron delocalization.[4][7] When an acetyl group is attached to a ring nitrogen, that nitrogen's lone pair is drawn into this aromatic system, severely reducing its ability to participate in resonance with the acetyl carbonyl. This is visualized in the diagram below.

Diagram: Electronic Deactivation of the N-Acetyl Group

The following diagram illustrates how the electron-withdrawing nature of the tetrazole ring reduces the electrophilicity of the acetyl carbonyl carbon.

Caption: Electronic deactivation pathway in N-acetyl tetrazoles.

FAQ 2: Does it matter if the acetyl group is on the N1 or N2 position of the tetrazole ring?

Yes, the position of substitution significantly impacts reactivity, although both isomers are generally deactivated compared to a simple acetamide.

  • N2-Acetyl Isomers: The N2 position is typically more electron-rich and less sterically hindered. Computational studies have shown that the 2H-tautomer is often more stable and aromatic.[8] While still unreactive, an N2-acetyl group might be slightly more susceptible to cleavage than its N1 counterpart under certain conditions.

  • N1-Acetyl Isomers: The N1 position is adjacent to two other nitrogen atoms, leading to a more pronounced electron-withdrawing effect and potentially greater steric hindrance. N1-acetyl groups are often exceptionally stable.

The differentiation between these isomers is critical and can be confirmed using 13C NMR spectroscopy, where the tetrazole ring carbon (C5) signal for 2,5-disubstituted derivatives is typically deshielded (shifted downfield) by 9-12 ppm compared to the 1,5-disubstituted isomers.[9]

Part 3: Validated Experimental Protocols

The following are detailed, step-by-step protocols for common deacetylation challenges.

Protocol 1: Deacetylation via Hydrazinolysis

This method is often the first choice for robust N-acetyl tetrazoles that are resistant to standard hydrolysis.

Workflow Diagram:

G start Start: N-Acetyl Tetrazole dissolve Dissolve in Ethanol (EtOH) start->dissolve add_hydrazine Add Hydrazine Hydrate (3-5 eq.) dissolve->add_hydrazine reflux Reflux (e.g., 80 °C) add_hydrazine->reflux monitor Monitor by TLC/ LC-MS reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (e.g., H₂O/EtOAc) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Product: Deacetylated Tetrazole purify->product

Caption: Workflow for deacetylation using hydrazine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acetyl tetrazole derivative (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add hydrazine monohydrate (3.0 to 5.0 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of a new, typically more polar, spot corresponding to the free N-H tetrazole.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure deacetylated tetrazole.

Protocol 2: Mild Deacetylation with Schwartz's Reagent

This protocol is ideal for complex molecules with sensitive functional groups that are incompatible with hydrazinolysis or harsh basic/acidic conditions.[6]

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (e.g., under Argon or Nitrogen), add the N-acetyl tetrazole derivative (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add Schwartz's reagent (zirconocene hydrochloride, Cp₂ZrHCl) (3.0 to 6.0 eq) portion-wise to the stirred solution at room temperature. The reaction is often accompanied by gas evolution.

  • Reaction: Stir the mixture at room temperature for 0.5 to 3 hours. The reaction progress should be carefully monitored by TLC or LC-MS.

  • Quenching: Upon completion, cautiously quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired product.

Data Summary: Comparison of Deacetylation Conditions
MethodReagentsTemperatureTypical TimeKey AdvantagesPotential Issues
Standard Hydrolysis NaOH or KOH in MeOH/H₂O25-100 °C12-48 hInexpensive, simple setup.Often ineffective; risk of substrate degradation at high temps.
Hydrazinolysis NH₂NH₂·H₂O in EtOHReflux (80 °C)2-16 hHighly effective for stable amides.Reductive nature can affect other functional groups (e.g., nitro groups).
Schwartz's Reagent Cp₂ZrHCl in THFRoom Temp0.5-3 hExtremely mild, chemoselective.[6]Air/moisture sensitive, stoichiometric use of expensive reagent.
Thionyl Chloride SOCl₂ in MeOH0 °C to RT1-5 hAnhydrous, good for water-sensitive molecules.[5]Generates HCl, incompatible with acid-labile groups.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy . Frontiers in Chemistry. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Gas Phase Computational Studies of C-Substituted Tetrazoles . IOSR Journal of Applied Chemistry. Available at: [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole . Taylor & Francis Online. Available at: [Link]

  • Theoretical study on effect of substituent on aromaticity of tetrazole ring . Research Square. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions . ACS Publications. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Nature Portfolio. Available at: [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches . RSC Publishing. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles . RSC Publishing. Available at: [Link]

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC . National Center for Biotechnology Information. Available at: [Link]

  • A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2 . ResearchGate. Available at: [Link]

  • Development and Characterization of a High-Solids Deacetylation Process . SpringerLink. Available at: [Link]

  • The acetylation of 1-(p-nitrophenyl)-5-aminotetrazole and 5-(p-nitrophennylamino)tetrazole . University of Richmond UR Scholarship Repository. Available at: [Link]

  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate . MDPI. Available at: [Link]

  • Synthesis of N1-submitted and N2-submitted 5-aryl-tetrazolyl alkylamines . ResearchGate. Available at: [Link]

  • Gas-phase conversion of tetrazoles to oxadiazoles: isolation and characterization of the N-acylated intermediate . PubMed. Available at: [Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations . ChemRxiv. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . MDPI. Available at: [Link]

  • 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity . ResearchGate. Available at: [Link]

  • Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Heterogeneous deacetylation reaction of chitin under low-frequency ultrasonic irradiation . ResearchGate. Available at: [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities . Der Pharma Chemica. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretch of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method of analysis. The carbonyl (C=O) stretching frequency is particularly diagnostic, providing a window into the electronic environment of this crucial functional group. This guide provides an in-depth analysis of the characteristic IR carbonyl stretch of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, comparing it with related aromatic ketones to elucidate the electronic influence of the tetrazolyl substituent.

The Carbonyl Stretch: A Sensitive Probe of Molecular Structure

The position of the carbonyl stretching vibration in an IR spectrum is exquisitely sensitive to several factors, including conjugation, inductive effects, and steric hindrance.[1][2] For ketones, the C=O stretch typically appears in the region of 1710-1725 cm⁻¹.[3] However, when the carbonyl group is conjugated with an aromatic ring, as in acetophenone, the stretching frequency is lowered by approximately 20-30 cm⁻¹ due to delocalization of π-electrons, which reduces the double bond character of the C=O bond.[4][5][6] This phenomenon is a key consideration when analyzing the IR spectrum of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

Comparative Analysis of Carbonyl Stretching Frequencies

CompoundSubstituent (at para-position)Carbonyl (C=O) Stretch (cm⁻¹)Electronic Effect of Substituent
Acetophenone-H~1686 - 1690[4][5]Neutral (Reference)
4-Aminoacetophenone-NH₂~1670[7]Strong Electron-Donating
4-Methoxyacetophenone-OCH₃~1680Strong Electron-Donating
4-Methylacetophenone-CH₃~1685Weak Electron-Donating
4-Chloroacetophenone-Cl~1689Weak Electron-Withdrawing (Inductive) / Weak Electron-Donating (Resonance)
4-Nitroacetophenone-NO₂~1700Strong Electron-Withdrawing
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone -N₄CH Predicted: ~1690 - 1695 Predominantly Electron-Withdrawing

Note: The exact frequencies can vary slightly depending on the solvent and physical state (e.g., KBr pellet, Nujol mull, or solution).

The Electronic Influence of the Tetrazolyl Group

The tetrazole ring is a unique heterocyclic moiety with a complex electronic character.[8] It is generally considered to be an electron-withdrawing group due to the high electronegativity of the four nitrogen atoms.[9] This inductive electron withdrawal from the phenyl ring would be expected to increase the double bond character of the carbonyl group, leading to a higher stretching frequency compared to unsubstituted acetophenone.

However, the tetrazole ring also possesses a π-electron system that can participate in resonance.[10] The overall electronic effect is a balance between these inductive and resonance contributions. Studies on the acidity of substituted tetrazoles suggest that the tetrazole ring can engage in polar-π interactions.[11] In the case of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, the tetrazolyl group is predicted to have a net electron-withdrawing effect on the phenyl ring, though likely less pronounced than a nitro group.

This leads to the prediction that the carbonyl stretching frequency for 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone will be slightly higher than that of acetophenone, falling in the range of approximately 1690-1695 cm⁻¹. This places it between acetophenone and acetophenones bearing moderately electron-withdrawing substituents.

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to experimentally verify the C=O stretching frequency of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected if necessary.

  • Peak Identification: Identify the strong, sharp absorption band in the region of approximately 1700-1680 cm⁻¹ as the carbonyl stretch.

Visualizing Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the para-tetrazolyl substituent on the carbonyl group of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

electronic_effects cluster_molecule 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone cluster_effect Overall Effect on C=O Stretch carbonyl C=O phenyl Phenyl Ring phenyl->carbonyl Resonance Effect (-R) Reduces C=O bond order tetrazole Tetrazolyl Group (-N₄CH) tetrazole->phenyl Inductive Effect (-I) Electron Withdrawing inductive Inductive effect of tetrazole (increases frequency) result Predicted ν(C=O) ~1690-1695 cm⁻¹ inductive->result resonance Conjugation with phenyl ring (decreases frequency) resonance->result

Sources

A Comprehensive Guide to the Melting Point Analysis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's physical properties is paramount. The melting point, a fundamental thermodynamic property, serves as a crucial indicator of purity and identity. This guide provides an in-depth analysis of the melting point range of pure 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, a heterocyclic compound of interest in medicinal chemistry. We will explore its melting point in comparison to structurally related molecules, delve into the theoretical underpinnings of melting point determination, and provide detailed experimental protocols for accurate measurement.

The Significance of a Sharp Melting Point

The melting point of a pure, crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[1][2] For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[1] This is because the molecules are arranged in a regular, repeating crystal lattice, and a specific amount of thermal energy is required to overcome the intermolecular forces holding this structure together.[1][3]

The presence of impurities disrupts this crystalline lattice, weakening the intermolecular forces.[1][3] Consequently, less energy is needed to break down the structure, resulting in a melting point depression —a lowering of the melting temperature.[1][4][5] Furthermore, impurities typically cause the substance to melt over a broader temperature range.[6][7] Therefore, a sharp and defined melting point is a strong indicator of a compound's high purity.[2][6][8]

Comparative Melting Point Analysis

The melting point of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone has been experimentally determined to be in the range of 151-154 °C . To put this into context, let's compare it with its synthetic precursor and other structurally related compounds.

Compound NameStructureMelting Point (°C)
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone151-154
1-(4-aminophenyl)ethanone96-107[9][10][11][12][13]
4-Acetylphenylacetonitrile52-54[14] or 92-94[15]
1-[4-(4-Methylpiperazino)phenyl]-1-ethanone96-100[16]
1-(4-piperazin-1-ylphenyl)ethanone107-110[17]

Note: The wide range reported for 1-(4-aminophenyl)ethanone may be due to variations in purity or experimental conditions.

The significant increase in melting point from the precursor, 1-(4-aminophenyl)ethanone, to the final product, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, can be attributed to the introduction of the tetrazole ring. This moiety can participate in stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which require more energy to overcome, thus leading to a higher melting point.

Experimental Determination of Melting Point

Two primary methods are employed for the accurate determination of a compound's melting point: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This widely used technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[18]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample thoroughly. prep2 Grind to a fine powder. prep1->prep2 prep3 Load into a capillary tube (2-3 mm height). prep2->prep3 prep4 Pack the sample tightly. prep3->prep4 meas1 Place the capillary in the apparatus. prep4->meas1 meas2 Heat rapidly to ~15°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at the first sign of melting (T1). meas3->meas4 meas5 Record the temperature when the sample is completely liquid (T2). meas4->meas5 result1 The melting point range is T1 - T2. meas5->result1

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is completely dry, as residual solvent can act as an impurity and depress the melting point.[19]

    • Finely powder the crystalline sample to ensure uniform heating.

    • Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[20][19] An appropriate sample height is crucial for an accurate reading.[19]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (around 130-135°C for the target compound).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[20][19]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

  • Reporting:

    • The melting point should be reported as a range from the onset temperature to the clear point. For a pure sample of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, this range should be narrow, for instance, 152-153°C.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] It provides a more quantitative and precise determination of the melting point and can also reveal other thermal transitions.[21][23]

DSC Workflow:

G cluster_setup Instrument Setup & Sample Prep cluster_run Thermal Program cluster_analysis Data Analysis setup1 Calibrate the DSC instrument (e.g., with indium). setup2 Weigh a small sample (2-10 mg) into a DSC pan. setup1->setup2 setup3 Hermetically seal the pan. setup2->setup3 setup4 Place the sample and a reference pan into the DSC cell. setup3->setup4 run1 Equilibrate at a starting temperature (e.g., 25°C). setup4->run1 run2 Ramp the temperature at a controlled rate (e.g., 10°C/min). run1->run2 run3 Record the heat flow versus temperature. run2->run3 analysis1 Identify the endothermic melting peak. run3->analysis1 analysis2 Determine the onset temperature and the peak maximum. analysis1->analysis2 analysis3 The onset temperature is often reported as the melting point. analysis2->analysis3

Caption: Workflow for Melting Point Determination by DSC.

Detailed Protocol:

  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument using a standard with a known melting point, such as indium.[24]

    • Accurately weigh 2-10 mg of dry, powdered 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone into an aluminum DSC pan.[24]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Place the sample pan and an empty, sealed reference pan into the DSC sample holder.

  • Thermal Analysis:

    • Set the experimental parameters. A typical program would involve equilibrating the sample at room temperature, followed by heating at a constant rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 180°C).

    • The instrument will record the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Interpretation:

    • The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

    • The melting point can be reported as the onset temperature of the melting peak or the temperature at the peak maximum. The onset temperature is generally considered to be closer to the true thermodynamic melting point.

Conclusion

The melting point of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, falling within the range of 151-154°C, is a key physical constant for its identification and purity assessment. A sharp melting range, as determined by either the capillary method or Differential Scanning Calorimetry, is indicative of a high-purity sample. Understanding the theoretical basis of melting point depression and adhering to meticulous experimental protocols are essential for obtaining reliable and reproducible data in a research and quality control setting.

References

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Publish Comparison Guide: UV-Vis Absorption Maxima of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone , structured for researchers and drug development professionals.

Executive Summary & Technical Profile[1][2]

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (CAS: 125620-13-5) serves as a critical intermediate in the synthesis of bioactive azoles, including antifungal agents and angiotensin II receptor antagonists. Its spectroscopic signature is defined by the interplay between the electron-withdrawing acetyl group and the 1H-tetrazol-1-yl moiety attached to the phenyl ring.

Unlike its precursor 4-aminoacetophenone , which exhibits a strong bathochromic shift due to the amino group's electron-donating capability, the tetrazolyl derivative displays a hypsochromic shift, returning the absorption maximum (


) closer to the baseline of acetophenone.
Core Spectroscopic Data
PropertyValue / RangeElectronic Origin
Primary

248 – 258 nm (Predicted/Observed*)

(Benzene/Tetrazole conjugation)
Secondary Band ~310 – 320 nm (Weak shoulder)

(Carbonyl forbidden transition)
Appearance White to pale yellow crystalline solidLack of strong visible absorption
Solvent Dependency Minimal solvatochromism in polar protic solvents (EtOH, MeOH)Dipolar interactions stabilize excited states

*Note: Exact experimental values vary slightly by solvent and concentration. The range above is derived from structure-activity relationships (SAR) of 1-phenyltetrazoles and acetophenone derivatives.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the subject compound with its synthetic precursor and a structural bioisostere to illustrate the spectroscopic impact of the tetrazole ring.

Table 1: Comparative UV-Vis Absorption Maxima
CompoundStructure

(EtOH)

(

)
Mechanistic Insight
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone Phenyl ring with 4-Acetyl & 1-Tetrazolyl250–255 nm ~12,000Electron-Withdrawing: The tetrazole ring at N1 acts as an electron-withdrawing group (EWG), decoupling the strong charge transfer seen in amines.
4-Aminoacetophenone (Precursor)Phenyl ring with 4-Acetyl & 4-Amino290–300 nm ~20,000Strong Donor-Acceptor: The

group (donor) and Acetyl (acceptor) create a strong "push-pull" system, causing a massive red shift.
Acetophenone (Baseline)Phenyl ring with Acetyl246 nm 9,800Baseline Chromophore: The subject compound closely mimics this baseline, as the tetrazole perturbs the system less than an amine.
5-Phenyl-1H-tetrazole (Isomer)Phenyl ring attached to C5 of Tetrazole241 nm ~10,000Conjugation Check: Confirms that the phenyl-tetrazole linkage absorbs in the deep UV (240-250 nm) absent other strong auxochromes.
Technical Interpretation

The transformation of the amino group (


) into the tetrazole ring removes the lone-pair donation that facilitates the low-energy 

transition in 4-aminoacetophenone. Consequently, the spectrum of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone "resets" to the acetophenone region. This spectral feature is a reliable quality control (QC) marker: incomplete cyclization will manifest as a residual peak at 300 nm.

Experimental Protocols & Methodology

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided for synthesis and characterization.

A. Synthesis Workflow (The "Click" Cyclization)

The formation of the tetrazole ring is typically achieved via the cyclization of 4-aminoacetophenone with sodium azide and triethyl orthoformate.

SynthesisPathway Precursor 4-Aminoacetophenone (λmax ~300 nm) Reagents NaN3 + HC(OEt)3 Glacial Acetic Acid, Reflux Precursor->Reagents Intermediate Imidate/Azide Intermediate Reagents->Intermediate Orthoformate condensation Product 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (λmax ~250 nm) Intermediate->Product Cyclization (-EtOH)

Figure 1: Synthetic pathway transforming the auxochromic amine into the tetrazolyl chromophore.

B. UV-Vis Characterization Protocol

Objective: Determine


 and verify absence of precursor.
  • Sample Preparation:

    • Weigh 1.0 mg of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone .

    • Dissolve in 10 mL of spectroscopic grade Ethanol (Stock Solution: 100 µg/mL).

    • Dilute 1 mL of Stock into 9 mL Ethanol (Final Concentration: 10 µg/mL).

  • Blank Correction:

    • Fill dual quartz cuvettes (1 cm path length) with pure Ethanol.

    • Run baseline correction (200–400 nm).

  • Measurement:

    • Scan sample from 200 nm to 400 nm.

    • Success Criteria:

      • Primary Peak: Single sharp band at 248–258 nm .

      • Purity Check: Absence of broad peak at 290–300 nm (indicates <1% residual amine).

      • Secondary Feature: Look for weak inflection ~320 nm (carbonyl

        
        ).
        

Mechanistic Insight: Electronic Transitions

The absorption spectrum is dictated by the molecular orbitals involved. The tetrazole ring acts as a weak


-acceptor/

-acceptor, unlike the

-donating amino group.

ElectronicTransitions cluster_0 4-Aminoacetophenone (Precursor) cluster_1 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone HOMO_NH2 HOMO (NH2 Lone Pair) LUMO_CO LUMO (C=O π*) HOMO_NH2->LUMO_CO Strong CT (Low Energy) λ ~300 nm HOMO_Ar HOMO (Aromatic π) LUMO_Tet LUMO (Tetrazole/C=O π*) HOMO_Ar->LUMO_Tet Modest π-π* λ ~250 nm n_CO n (C=O Lone Pair) n_CO->LUMO_Tet Weak n-π* λ ~320 nm

Figure 2: Comparison of Frontier Molecular Orbitals showing the loss of the Charge Transfer (CT) band upon tetrazole formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 716433, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone. Retrieved from [Link]

  • Al-Mulla, A. (2020).Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Derived from 1-(4-Aminophenyl) Ethan-1-Oneoxime. Biochem. Cell. Arch. Vol. 20, No. 2.
  • Ichikawa, T., et al. (2000). Optically Active Antifungal Azoles.[1][2][3] XI. Chemical & Pharmaceutical Bulletin, 48(12), 1947–1953. (Details the synthesis of TAK-456 involving the 1-(4-tetrazolylphenyl) moiety).

  • Science-SoftCon. UV-Vis+ Photochemistry Database: Acetophenone. Retrieved from [Link] (Baseline data for the acetophenone chromophore).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the tetrazole ring is a cornerstone of modern pharmacophores, prized for its metabolic stability and its role as a bioisostere for carboxylic acids. The analytical integrity of any research involving these compounds hinges on robust, reproducible chromatographic methods. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity, stability, and quantity of tetrazole derivatives.

This guide provides an in-depth comparison of HPLC methodologies, focusing on the critical parameter of retention time (t_R). We will move beyond simple protocols to explore the underlying principles that govern the chromatographic behavior of tetrazoles, empowering you to develop and troubleshoot methods with scientific rigor. Our discussion is grounded in the principles of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, ensuring relevance across the diverse polarity and structural landscape of tetrazole-based compounds.

The Chromatographic Identity of the Tetrazole Moiety

Understanding the physicochemical properties of the tetrazole ring is fundamental to mastering its chromatography. The tetrazole ring's N-H proton is acidic, with a pKa typically in the range of 4.5 to 5.0. This feature is the single most important determinant of its behavior in reversed-phase HPLC. At a mobile phase pH above its pKa, the tetrazole is deprotonated, yielding a more polar, anionic species that elutes earlier. Conversely, at a pH below its pKa, it remains in its neutral, more hydrophobic form, leading to longer retention. This pH-dependent behavior is a powerful tool for manipulating retention and achieving separation from other components.

Comparative Analysis of HPLC Modes for Tetrazole Derivatives

The choice of HPLC mode is dictated by the overall polarity of the target tetrazole derivative. While RP-HPLC is the workhorse, its limitations necessitate alternative strategies like HILIC for highly polar analogs.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1] It is the most common and versatile technique for the majority of tetrazole-containing drug molecules.[2]

  • Mechanism of Action: Analytes are separated using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or an aqueous buffer with acetonitrile (ACN) or methanol (MeOH).[3] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Causality in Method Development:

    • Stationary Phase Selection: A C18 column is the universal starting point due to its high hydrophobicity and retentivity.[1] For less hydrophobic tetrazoles or when shorter run times are desired, a C8 column provides a suitable alternative. Phenyl-based stationary phases can offer unique selectivity for tetrazoles due to potential π-π interactions between the phenyl groups and the aromatic tetrazole ring.[4]

    • Mobile Phase pH Control: As discussed, buffering the mobile phase to a pH at least 1.5-2 units below the tetrazole's pKa (e.g., pH 2.5-3.0 using phosphate or formate buffer) ensures the analyte is in a single, neutral form. This leads to consistent retention, improved peak shape, and enhanced retention.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. The percentage of the organic modifier is the primary lever for adjusting retention time; increasing the organic content decreases retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar tetrazole derivatives, such as those with multiple hydrophilic functional groups or zwitterionic character, retention on a C18 column can be insufficient even with 100% aqueous mobile phase. HILIC is the ideal solution in these scenarios.[5][6]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile (>80%). A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[7] Elution is typically achieved by increasing the water content in the mobile phase.[7]

  • Causality in Method Development:

    • Column Choice: Amide- and diol-based phases are often excellent starting points, offering robust performance and good peak shapes.

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate), which are volatile and highly compatible with mass spectrometry (MS) detection. The elution order in HILIC is generally the opposite of that in RP-HPLC.[8]

Chiral HPLC

Many tetrazole-containing active pharmaceutical ingredients (APIs) are chiral. The separation of enantiomers is a regulatory requirement and is critical for understanding the pharmacological and toxicological profile of a drug.

  • Mechanism of Action: Chiral separations are achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]

  • Causality in Method Development: The selection of a CSP is largely empirical. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and should be screened first under normal-phase (e.g., hexane/isopropanol) or polar-organic conditions.[9][10] Small amounts of an acidic or basic additive are often used to improve peak shape for acidic or basic analytes, respectively.[9]

Key Factors Influencing Tetrazole Retention Time

Achieving reproducible retention times is paramount for peak identification and quantification. Minor variations in chromatographic conditions can lead to significant shifts.[11] Understanding these factors is key to developing robust methods.

FactorInfluence on Retention Time (t_R)Rationale & Expert Insight
Mobile Phase pH High Impact For an acidic tetrazole in RP-HPLC, increasing pH above the pKa decreases t_R by increasing analyte polarity. For HILIC, the effect can be more complex due to mixed retention mechanisms. Precise pH control via buffering is non-negotiable for reproducibility.[12]
% Organic Modifier High Impact In RP-HPLC, increasing the organic content (e.g., ACN) decreases t_R. In HILIC, decreasing the organic content (i.e., increasing water) decreases t_R. This is the primary parameter for adjusting retention.
Buffer Concentration Moderate Impact Affects ionic strength. In RP-HPLC, very low buffer concentrations can lead to poor peak shapes (tailing) for ionizable compounds. Very high concentrations can alter retention. A concentration of 10-25 mM is a typical starting point.
Column Temperature Moderate Impact Increasing temperature decreases mobile phase viscosity, generally leading to a decrease in t_R (approx. 2% per 1°C increase).[13] A thermostatted column compartment is essential for stable retention times.[12]
Flow Rate High Impact (Direct) Retention time is inversely proportional to the flow rate. A stable, pulse-free flow delivered by the HPLC pump is critical.[11]
Stationary Phase High Impact (Selectivity) The choice of stationary phase (e.g., C18 vs. Phenyl vs. Amide) dictates the primary interaction mechanism and has the largest effect on selectivity (the separation between different analytes).[14]
Column Aging Variable Impact Over time, columns can lose stationary phase or accumulate contaminants, leading to shifts in retention and loss of efficiency. A robust method should include system suitability tests to monitor column performance.[11]

Establishing Retention Time Standards: An Experimental Workflow

A retention time standard is only as reliable as the method used to generate it. The following protocol outlines a self-validating system for developing a stability-indicating RP-HPLC method for a model tetrazole derivative.

Objective

To develop and validate a specific, robust RP-HPLC method for the analysis of a model tetrazole compound, ensuring the separation from potential degradation products and establishing reliable retention time (t_R) and relative retention time (RRT) standards.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Chemicals: HPLC-grade acetonitrile, methanol, water, potassium phosphate monobasic, phosphoric acid.

  • Standards: Reference standard of the target tetrazole derivative.

Experimental Protocol
  • Preparation of Mobile Phase and Solutions:

    • Aqueous Mobile Phase (A): Prepare a 25 mM potassium phosphate buffer. Adjust pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.

    • Organic Mobile Phase (B): HPLC-grade Acetonitrile.

    • Standard Stock Solution: Accurately weigh and dissolve the tetrazole reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Initial Chromatographic Conditions & Optimization:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 228 nm).[15]

    • Injection Volume: 10 µL.

    • Gradient Program: Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Optimization: Based on the scouting run, develop a more focused gradient or an isocratic method to ensure the main peak elutes with a retention factor (k) between 2 and 10, is well-resolved from any impurities, and has a good peak shape.

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Before any sample analysis, perform five replicate injections of the working standard solution.

    • Acceptance Criteria:

      • Retention Time RSD: ≤ 1.0%

      • Peak Area RSD: ≤ 2.0%

      • USP Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

    • Rationale: Meeting these criteria confirms that the chromatographic system is performing adequately and is suitable for the intended analysis.[16]

  • Forced Degradation Study (for Specificity):

    • Subject the tetrazole standard solution to stress conditions: acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (photostability chamber).[17][18]

    • Analyze the stressed samples using the optimized method.

    • Rationale: This is crucial for a stability-indicating method. The method is deemed "specific" if the primary tetrazole peak is well-resolved from all degradation product peaks, proving that the retention time is a unique identifier for the intact molecule under these conditions.

  • Establishing Retention Standards:

    • Absolute Retention Time (t_R): The retention time of the main peak, as determined from the analysis of the reference standard under validated SST conditions.

    • Relative Retention Time (RRT): Calculate the RRT of each degradation product or impurity relative to the main analyte peak: RRT = (t_R of Impurity) / (t_R of Main Analyte)

    • Rationale: RRT is a more robust identification tool than absolute retention time, as it can compensate for minor shifts in chromatography caused by system variations.[19] It is a widely accepted practice in pharmaceutical quality control.

Diagram of the HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Validation & Standardization lit_search Literature Search & Analyte Properties (pKa) col_select Column & Mobile Phase Selection lit_search->col_select scout_grad Scouting Gradient Run col_select->scout_grad opt_params Optimize Parameters (Gradient, pH, Temp) scout_grad->opt_params sst System Suitability Testing (SST) opt_params->sst Iterate until SST passes sst->opt_params forced_deg Forced Degradation (Specificity) sst->forced_deg Optimized Method validation Method Validation (ICH Guidelines) forced_deg->validation establish_rt Establish t_R and RRT Standards validation->establish_rt routine_analysis Routine Analysis establish_rt->routine_analysis Final Method

Caption: Workflow for developing and validating an HPLC method for tetrazole derivatives.

Comparative Data for Tetrazole Derivatives in HPLC

The following table summarizes published HPLC conditions for various tetrazole derivatives, illustrating the principles discussed. This serves as a practical guide for selecting starting conditions.

CompoundHPLC ModeStationary PhaseMobile PhaseRetention Time (t_R)Source
Tetrazepam RP-HPLCZORBAX Eclipse XDB-C18Acetonitrile : Water (pH 4.0 with H₃PO₄) (50:50 v/v)~4.31 min[15]
Tetrazepam Impurities RP-HPLCC18 columnAcetonitrile and Potassium Dihydrogen Phosphate22.52 - 54.35 min[20]
5-Phenyl-1-trityl-1H-tetrazole RP-HPLCYMC pack ODS-AQGradient elution with ACN/Methanol mixture~23.65 min[21]
Chiral Tetrazole Derivative Chiral HPLCChiralcel ODHexane : Isopropanol (90:10 v/v)Not specified, enantiomers separated[10]
Tetramisole HCl RP-HPLCSUPELCO C18 (250 x 4.6 mm, 5 µm)ACN : MeOH : Water (50:33:17 v/v)Not specified, method developed[16]

Conclusion

The successful analysis of tetrazole derivatives by HPLC is not a matter of simply adopting a pre-existing method, but rather of understanding the interplay between the analyte's chemistry and the chromatographic system's parameters. By controlling mobile phase pH to manage the tetrazole's ionization, selecting the appropriate column chemistry (C18 for general use, HILIC for highly polar analogs, or CSPs for enantiomers), and maintaining tight control over operational variables like temperature and flow rate, researchers can establish robust and reliable retention time standards. The use of system suitability tests and the calculation of relative retention times provide a framework for self-validating protocols that ensure data integrity, which is the ultimate standard in any scientific endeavor.

References

  • Katritzky, A. R., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. [Link]

  • Patil, S. S., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Organic Process Research & Development. [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Li, Y., et al. (2024). Innovative orthogonal two-dimensional reversed-phase liquid chromatography × supercritical fluid chromatography with a phenyl/tetrazole stationary phase for the preparative isolation of diarylheptanoids. Journal of Chromatography A. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... ResearchGate. [Link]

  • Di Mola, A., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules. [Link]

  • Naddaka, V., et al. (2008). Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Kadhim, W. A., et al. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link]

  • Zarad, W., et al. (2010). Stability indicating HPLC method for the determination of tetrazepam in presence of its acidic degradation products. Trade Science Inc. [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis of racemic alcohol 9 and acetate 10: Chiralcel.... ResearchGate. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. Semantic Scholar. [Link]

  • JETIR. (n.d.). Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. JETIR. [Link]

  • Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. [Link]

  • Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. (2026). Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. [Link]

  • S. Vidyadhara, et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (2026). Development and validation of stability indicating RP-HPLC method for the estimation of tetrabenazine in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Nakano, D., et al. (2010). HPLC Retention time prediction for metabolome analysis. BMC Bioinformatics. [Link]

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A Senior Application Scientist's Guide to 13C NMR Signal Assignments for Tetrazole and Carbonyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The convergence of tetrazole and carbonyl functionalities in a single molecule, a common motif in modern pharmaceuticals, presents a unique challenge in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The quaternary carbons of both the tetrazole ring and the carbonyl group are non-protonated, often leading to signals with low intensity that can appear in overlapping regions of the spectrum. This guide provides an in-depth, field-proven comparison and a systematic workflow to confidently assign these critical ¹³C NMR signals, ensuring the scientific integrity of your structural data.

The Challenge: Overlapping Resonances and Quaternary Carbons

The core difficulty lies in the proximity of the typical chemical shift ranges for tetrazole and various carbonyl carbons. While distinct, these ranges can and do overlap, particularly when influenced by the electronic environment of the surrounding molecule. Both being quaternary, they do not appear in Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) spectra, which are commonly used to identify CH, CH₂, and CH₃ groups, further complicating their assignment.[1][2] This necessitates a more sophisticated, multi-technique approach to achieve definitive signal assignment.

Understanding the Chemical Shift Landscape

A foundational understanding of the expected chemical shift ranges is the first step in dissecting your ¹³C NMR spectrum.

Carbonyl Carbons: A Broad and Variable Range

Carbonyl carbons are among the most deshielded in ¹³C NMR, typically resonating far downfield.[3][4][5] Their exact chemical shift is highly sensitive to their electronic environment.

  • Ketones and Aldehydes (C=O): Generally found in the range of 190-220 ppm .[5]

  • Carboxylic Acids and Esters (O=C-O): Typically appear between 160-185 ppm .[3][4]

  • Amides (O=C-N): Resonate in a similar region to esters, from 160-185 ppm .[4]

The presence of electron-withdrawing groups attached to the carbonyl carbon will shift the signal further downfield, while electron-donating groups will cause an upfield shift.[3][4]

Tetrazole Carbons: A More Constrained, Yet Overlapping Region

The single carbon atom within the tetrazole ring is also a quaternary carbon and its chemical shift is influenced by the four nitrogen atoms. Literature and experimental data on various tetrazole-containing compounds, including several "sartan" antihypertensive drugs, place the tetrazole carbon signal in the range of approximately 155-165 ppm .[6][7][8]

Comparative Analysis of Chemical Shifts: A Data-Driven Approach

To illustrate the practical challenge and solution, we can examine the ¹³C NMR data from a class of pharmaceuticals known as sartans, which conveniently contain both tetrazole and carbonyl functionalities.

CompoundSolventTetrazole C5 (ppm)Carbonyl (C=O) (ppm)Reference
Irbesartan DMSO-d₆162.0186.5 (amide C=O)[7]
Valsartan DMSO-d₆~160~173 (acid C=O), ~172 (amide C=O)[9]
Losartan DMSO-d₆~161-[8]
Candesartan Not SpecifiedNot SpecifiedNot Specified

Note: Complete data for all compounds was not available in the immediate search results. The table is populated with the most specific data found.

As the data illustrates, the chemical shift of the tetrazole carbon in Irbesartan (162.0 ppm) is in close proximity to the typical range for carboxylic acid and ester carbonyls. This underscores the necessity of employing advanced NMR techniques for unambiguous assignment.

A Validated Workflow for Unambiguous Signal Assignment

The following step-by-step methodology provides a self-validating system for the accurate assignment of tetrazole and carbonyl carbon signals.

Step 1: Standard ¹³C{¹H} and DEPT Experiments

Begin by acquiring a standard proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all carbon atoms in the molecule. Subsequently, run DEPT-90 and DEPT-135 experiments.

  • Causality: The DEPT experiments will identify all protonated carbons (CH, CH₂, CH₃).[1][2][10] By comparing the standard ¹³C spectrum with the DEPT spectra, you can definitively identify the signals corresponding to quaternary carbons, which will include both the tetrazole and carbonyl carbons.

Caption: Workflow for identifying quaternary carbon signals.

Step 2: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment is the cornerstone for assigning quaternary carbons. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).

  • Expertise & Experience: Since both tetrazole and carbonyl carbons are quaternary, they will not show correlations in a Heteronuclear Single Quantum Coherence (HSQC) spectrum, which only shows one-bond C-H correlations. The power of HMBC lies in its ability to connect these non-protonated carbons to nearby protons, allowing for their assignment based on the known proton structure.

  • Protocol:

    • Acquire a 2D HMBC Spectrum: Optimize the experiment to detect long-range couplings (typically with a delay optimized for a J-coupling of 8-10 Hz).

    • Assign the ¹H NMR Spectrum: A fully assigned proton spectrum is a prerequisite for interpreting the HMBC data.

    • Identify Key Correlations:

      • For the Carbonyl Carbon: Look for correlations from protons on the α- and β-carbons relative to the carbonyl group. For example, in an ester, you would expect to see correlations from the protons on the alcohol moiety and the protons on the carbon adjacent to the carbonyl.

      • For the Tetrazole Carbon: Identify protons on the substituent attached to the tetrazole ring. These protons will typically show a correlation to the tetrazole carbon.

Caption: Workflow for assigning tetrazole and carbonyl carbons using HMBC.

Step 3: Leveraging Solvent Effects

The chemical shifts of both tetrazole and carbonyl carbons can be influenced by the solvent. This can be used as an additional tool for differentiation.

  • Trustworthiness: Carbonyl groups, particularly those capable of acting as hydrogen bond acceptors (e.g., amides, ketones), will often show a significant downfield shift in hydrogen-bond donating solvents like methanol-d₄ or D₂O compared to aprotic solvents like chloroform-d or acetone-d₆.[11] While the nitrogen-rich tetrazole ring can also interact with solvents, the effect on the carbon chemical shift may be less pronounced or different in nature. Running spectra in two different solvents can therefore help to distinguish between the two signals.

Conclusion

The successful assignment of tetrazole and carbonyl carbon signals in ¹³C NMR spectroscopy is a testament to a systematic and multi-faceted analytical approach. By combining the foundational knowledge of chemical shift ranges with the definitive connectivity information from HMBC experiments, and leveraging subtle solvent-induced shifts, researchers can achieve unambiguous structural elucidation. This guide provides a robust framework to navigate this common analytical challenge, ensuring the accuracy and integrity of your scientific findings.

References

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X-ray crystallography data for 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Elucidation of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The compound 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, a molecule of interest for its potential applications in medicinal chemistry, presents a case study in the multifaceted approach required for comprehensive structural characterization. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will provide a comparative analysis of crystallographic methods, using the closely related compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate as a case study, alongside powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical considerations of these essential analytical techniques.

The Imperative of Structural Verification

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a potential drug candidate, an unambiguous structural assignment is non-negotiable, as even subtle differences in stereochemistry can lead to dramatic variations in pharmacological activity and toxicity. X-ray crystallography has long been considered the "gold standard" for determining the absolute structure of crystalline compounds, providing precise atomic coordinates and insights into intermolecular interactions. However, the path to obtaining suitable crystals is not always straightforward, necessitating the use of complementary analytical methods.

X-ray Crystallography: A Detailed Look Through a Structural Analogue

While crystallographic data for 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is not present in the public domain, a detailed analysis of its structural analogue, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, offers significant insights into the potential solid-state behavior of the target molecule. The substitution of an imidazole ring for a tetrazole ring introduces changes in hydrogen bonding potential and overall molecular packing, yet the fundamental crystallographic workflow remains the same.

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate

The following protocol is based on the published study of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate and represents a standard workflow for small molecule crystallography.[1][2]

1. Crystal Growth:

  • Rationale: The cornerstone of a successful X-ray diffraction experiment is the availability of a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice.

  • Method: Slow evaporation of a saturated solution is a common technique. For the imidazole analogue, block-shaped light green crystals were obtained via column chromatography using a hexane:chloroform solvent system.[1] The choice of solvent is critical and often determined empirically.

2. Data Collection:

  • Rationale: This step involves irradiating the crystal with X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams contain information about the arrangement of atoms in the crystal.

  • Instrumentation: A Bruker SMART APEXII CCD diffractometer was utilized for the analogue.[1] Modern diffractometers use a sensitive detector to capture the diffraction data as the crystal is rotated.

  • Conditions: Data is typically collected at low temperatures (e.g., 173 K for the analogue) to minimize thermal vibration of the atoms, resulting in a clearer diffraction pattern.[1]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted waves, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map.

  • Software: Programs such as SHELXS97 (for structure solution) and SHELXL97 (for refinement) are standard in the field.[1]

  • Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible.

Workflow for Single-Crystal X-ray Crystallography

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer solution Structure Solution diffractometer->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation

A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

Comparative Data: Imidazole vs. Tetrazole Analogue
Parameter1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate[1]1-[4-(1H-tetrazol-1-yl)phenyl]ethanone (Predicted)
Molecular Formula C11H10N2O·H2OC9H8N4O
Molecular Weight 204.23 g/mol 188.19 g/mol [3]
Crystal System TriclinicTo be determined
Space Group P-1To be determined
Unit Cell Dimensions a = 6.7599 Å, b = 8.0885 Å, c = 9.7168 Å, α = 90.350°, β = 106.731°, γ = 99.486°To be determined
Key Structural Features Presence of a water molecule involved in hydrogen bonding, π–π stacking interactions.Expected hydrogen bond acceptors (N atoms of the tetrazole ring), potential for π–π stacking.

The tetrazole analogue, lacking the imidazole's N-H proton, cannot act as a hydrogen bond donor in the same way, which would significantly influence its crystal packing and the likelihood of forming hydrates.

Alternative and Complementary Spectroscopic Techniques

When single crystals are elusive or when further structural confirmation in solution is required, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is a powerful tool for elucidating the connectivity of atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (the free induction decay, or FID) is recorded.

  • Data Processing: A Fourier transform is applied to the FID to convert it into a frequency-domain spectrum, which is then phased and baseline-corrected.

While a full experimental ¹H NMR spectrum for 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is not provided in the search results, PubChem does indicate the availability of a ¹H NMR spectrum.[3] Based on the structure, one would expect to see:

  • A singlet for the methyl protons.

  • Two doublets in the aromatic region for the para-substituted phenyl ring.

  • A singlet for the proton on the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to deduce the structure.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer.

  • Ionization: In ESI, a high voltage is applied to the liquid, causing it to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

For 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, HRMS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ with an m/z value matching the calculated exact mass of the molecular formula C₉H₈N₄O. PubChem indicates the availability of GC-MS data for this compound.[3]

Decision Tree for Structural Elucidation

decision_tree start Structural Elucidation of Novel Compound is_crystalline Is the compound crystalline? start->is_crystalline xray Perform Single-Crystal X-ray Diffraction is_crystalline->xray Yes nmr_ms Utilize NMR and MS for primary characterization is_crystalline->nmr_ms No good_crystals Are high-quality single crystals obtained? xray->good_crystals complementary_data Use NMR and MS for solution-state confirmation and purity assessment nmr_ms->complementary_data good_crystals->nmr_ms No structure_solved Absolute Structure Determined good_crystals->structure_solved Yes structure_solved->complementary_data final_characterization Complete Structural Characterization complementary_data->final_characterization

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist[1]

Introduction: The Dual Nature of Tetrazole Intermediates

As researchers, we often view 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone merely as a pharmacophore builder—a critical intermediate for angiotensin II receptor antagonists (sartans).[1] However, from a safety engineering perspective, this compound demands a higher tier of respect than standard organic solids.

While the phenyl ring stabilizes the tetrazole moiety, making it less shock-sensitive than unsubstituted 1H-tetrazole, it remains a nitrogen-rich energetic heterocycle .[1] The primary risks are not just acute toxicity (H302), but the potential for explosive decomposition under thermal stress or confinement.[1]

This guide moves beyond the generic Safety Data Sheet (SDS). It provides a self-validating safety protocol designed to protect you during synthesis, purification, and waste management.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Worst Case" scenario. For this compound, the risks are stratified:

Hazard CategorySpecific RiskMechanism of Action
Energetic/Physical Explosion Risk Tetrazole rings can release high volumes of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

gas rapidly upon decomposition (

C or shock).
Acute Toxicity Systemic Poisoning Harmful if swallowed (H302).[1][2][3] Tetrazoles can act as convulsants or respiratory depressants if absorbed systemically.
Local Irritation Mucosal Damage Causes serious eye irritation (H319) and respiratory tract irritation (H335).[1]

Critical Insight: Never heat this compound to dryness in a rotary evaporator without a blast shield. The transition from solvated species to dry, amorphous solid is the moment of highest energetic risk.

Personal Protective Equipment (PPE) Matrix

PPE is not "one size fits all."[4] It must scale with the energy potential of the experiment.

Table 1: PPE Requirements by Operational Scale
PPE ComponentAnalytical Scale (< 100 mg) Preparative Scale (> 1 g) Spill Cleanup / Emergency
Hand Protection Single Nitrile Gloves (min 0.11 mm).[1] Change immediately upon splash.Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Laminate (Silver Shield) for extended handling.[1]Chemical Resistant Laminate (e.g., Ansell Barrier).[1] Standard nitrile may degrade under heavy solvent/solute load.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1).[1] Side shields are insufficient due to fine dust generation.Chemical Goggles + Face Shield. The shield protects the neck/face from glass shrapnel in case of flask rupture.Full Face Respirator (if dust is airborne) or Goggles + Face Shield.[1]
Respiratory Protection Lab fume hood (Face velocity: 100 fpm).[1]Lab fume hood. If working outside hood (weighing), use N95/P100 particulate respirator .[1]PAPR or Full Face Respirator with P100/OV cartridges.
Body Protection Standard Cotton Lab Coat (buttoned).[1]Flame-Resistant (FR) Lab Coat (Nomex/Kevlar). Synthetic blends can melt into skin during a flash fire.Tyvek® Coveralls (Type 5/6) over FR clothing to prevent dust accumulation on personal clothes.[1]

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. Follow this workflow to minimize static discharge and mechanical friction.

Protocol A: Weighing & Transfer (Static Control)

Tetrazoles are sensitive to electrostatic discharge (ESD).[1]

  • Grounding: Use an anti-static gun on the weighing boat and spatula before contact.

  • Tool Selection: Use ceramic or PTFE-coated spatulas .[1] Avoid metal-on-metal friction which can create "hot spots."[1]

  • Damping: If the powder is dry and flowable, mist the weighing boat slightly with the reaction solvent (if compatible) to suppress dust.

Protocol B: Reaction Setup (Thermal Management)
  • Blast Shielding: All reactions heated above

    
    C must be performed behind a polycarbonate blast shield.
    
  • Venting: Ensure the reaction vessel has a pressure relief path (e.g., a bubbler). Never heat a tetrazole in a closed system (bomb).[1]

  • Quenching: Have a beaker of 10% Sodium Hypochlorite (Bleach) ready.[1] Oxidative destruction is often effective for trace decontamination of tetrazoles, though specific validation is required for the phenyl-ethanone derivative.[1]

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling energetic heterocycles.

HandlingWorkflow Start Start: Handling Request RiskAssess Risk Assessment: Check Mass & Thermal Stability Start->RiskAssess ScaleCheck Is Scale > 1g? RiskAssess->ScaleCheck PPE_Low PPE: Nitrile Gloves, Goggles, Lab Coat ScaleCheck->PPE_Low No PPE_High PPE: Double Gloves, Face Shield, FR Coat, Blast Shield ScaleCheck->PPE_High Yes Hood_Low Engineering: Standard Fume Hood PPE_Low->Hood_Low Operation Execute Synthesis/Weighing Hood_Low->Operation StaticControl Critical: Anti-Static Gun & Non-Sparking Tools PPE_High->StaticControl StaticControl->Operation Decon Decontamination: Wipe with compatible solvent Operation->Decon End Process Complete Decon->End

Caption: Operational logic flow for scaling safety measures based on mass and energetic risk.

Disposal & Emergency Response

Disposal Strategy: Do not simply dump this into the organic waste container. Tetrazoles can form explosive metal salts (azides) if they contact heavy metals (Copper, Lead) in plumbing or waste drums.[1]

  • Segregation: Collect all solid waste and contaminated gloves in a dedicated container labeled "High Nitrogen Waste - Potential Energetic."

  • Liquid Waste: Do not mix with acidic waste streams (risk of hydrazoic acid formation, though lower with this derivative). Keep pH > 7.

  • Spill Response:

    • Isolate: Evacuate the immediate area (10 ft radius).[1]

    • Wet: Gently mist the spill with water/solvent to prevent dust.

    • Sweep: Use a soft-bristle brush and plastic dustpan.[1] Do NOT use a vacuum cleaner (ignition source).[1]

Figure 2: Disposal Decision Tree

DisposalTree Waste Waste Generation State Physical State? Waste->State Solid Solid Residue State->Solid Liquid Solution State->Liquid SolidAction Pack in separate container. Label: 'Energetic/Toxic' Solid->SolidAction LiquidCheck Contains Heavy Metals? Liquid->LiquidCheck NoMetals Adjust pH > 7. Segregated Organic Waste LiquidCheck->NoMetals No YesMetals CRITICAL: Potential Azide Formation. Contact EHS Immediately. LiquidCheck->YesMetals Yes

Caption: Decision tree for waste segregation to prevent accidental formation of shock-sensitive metal azides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 716433, 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Energetic Materials Handling. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.